Product packaging for 2-(1H-Indol-1-yl)ethanol(Cat. No.:CAS No. 121459-15-2)

2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379
CAS No.: 121459-15-2
M. Wt: 161.2 g/mol
InChI Key: MWUVMGYIPOWLAH-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)ethanol is a chemical compound of significant interest in organic synthesis and life science research, belonging to the class of indole ethanol derivatives. Indole-based structures are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in many natural products. This compound serves as a valuable precursor or building block for the synthesis of more complex molecules. Research into structurally similar compounds, such as tris(1H-indol-3-yl)methylium salts, highlights the potential of indole derivatives in developing new antimicrobial agents, particularly against Gram-positive bacteria including drug-resistant strains like MRSA. The ethanol substitution on the nitrogen atom of the indole ring makes this compound a versatile intermediate for constructing novel chemical entities. Scientists utilize it in various applications, including the development of heterocyclic compounds, the study of structure-activity relationships, and as a reagent in catalytic reactions. Its molecular structure offers sites for further chemical modification, enabling researchers to explore a wide chemical space for drug discovery and material science. Handling of this product must adhere to safe laboratory practices. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B185379 2-(1H-Indol-1-yl)ethanol CAS No. 121459-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-indol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVMGYIPOWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547961
Record name 2-(1H-Indol-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-15-2
Record name 1H-Indole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121459-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-1-yl)ethanol is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds and natural products. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry, drug design, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the available data.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of the available data are based on predictions and require experimental verification for precise applications.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol [1]
Melting Point 42-43 °C
Boiling Point 141-142 °C at 2.5 Torr
Density (Predicted) 1.11 ± 0.1 g/cm³
pKa (Predicted) 14.87 ± 0.10
LogP (Predicted) 1.7[1]
Solubility Slightly soluble in water. Soluble in ethanol, methanol, and chloroform.[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A few drops of this compound are placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil). The liquid level in the bath should be above the sample level in the test tube.

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Recording: The liquid in the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • System Equilibration: The chosen solvent (e.g., water, ethanol) is saturated with this compound by adding an excess amount of the compound to the solvent in a conical flask.

  • Shaking: The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved this compound is determined using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in this compound.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

  • Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently.

  • Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Collection: The pH is recorded against the volume of titrant added, continuing well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.[3][4][5]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Shaker

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The mixture is then allowed to stand for the phases to separate completely, or centrifugation is used.

  • Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep1 Mix n-Octanol and Water prep2 Shake for 24h for Mutual Saturation prep1->prep2 prep3 Separate Saturated Phases prep2->prep3 part1 Dissolve Compound in Aqueous Phase prep3->part1 part2 Add Saturated n-Octanol part1->part2 part3 Shake to Equilibrate part2->part3 part4 Separate Phases (Centrifugation) part3->part4 ana1 Quantify Compound in Aqueous Phase part4->ana1 ana2 Quantify Compound in n-Octanol Phase part4->ana2 calc Calculate P = [Octanol]/[Aqueous] ana1->calc ana2->calc logp LogP = log10(P) calc->logp

Caption: Workflow for determining the LogP value of this compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide a foundational dataset for researchers in drug discovery and development. The provided experimental protocols offer a framework for the in-house determination and verification of these crucial parameters. Accurate characterization of these properties is essential for predicting the pharmacokinetic and pharmacodynamic behavior of this compound and for the rational design of new indole-based therapeutic agents. Further experimental validation of the predicted values is highly recommended for any application requiring precise data.

References

Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-(1H-Indol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the relative scarcity of published experimental data for this specific isomer compared to its 2- and 3-substituted counterparts, this document combines theoretical predictions with established spectral characteristics of its constituent functional groups.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The structure consists of an indole ring system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.65d1HH-4Expected to be the most downfield of the aromatic protons.
~7.20-7.30m2HH-5, H-6Complex multiplet due to overlapping signals.
~7.10d1HH-7
~7.05d1HH-2
~6.50d1HH-3
~4.20t2HN-CH₂Triplet due to coupling with the adjacent CH₂ group.
~3.90t2HCH₂-OHTriplet due to coupling with the adjacent N-CH₂ group.
~1.5-2.0br s1HOHChemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~136.0C-7a
~128.8C-3a
~128.5C-2
~121.5C-5
~120.0C-6
~109.5C-4
~101.5C-3
~62.0CH₂-OH
~50.0N-CH₂
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Strong, BroadO-HStretching
3100-3000MediumC-H (aromatic)Stretching
2960-2850MediumC-H (aliphatic)Stretching
1600-1450Medium-WeakC=C (aromatic)Stretching
1300-1000StrongC-NStretching
1050-1150StrongC-OStretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonNotes
161[M]⁺Molecular ion peak.
130[M - CH₂OH]⁺Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.
117[Indole]⁺Fragmentation resulting in the stable indole cation.
90Further fragmentation of the indole ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

Synthesis of this compound

A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of this compound.

Materials:

  • Indole

  • 2-Bromoethanol or 2-Chloroethanol

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of indole.

  • Add 2-bromoethanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to confirm and expand upon the predicted data presented herein.

Potential Biological Activities of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2-(1H-Indol-1-yl)ethanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound by drawing analogies from its well-researched structural isomer, 2-(1H-indol-3-yl)ethanol (tryptophol), and the broader class of indole derivatives. The experimental protocols and signaling pathways described herein are based on studies of these related compounds and are intended to serve as a foundational framework for future research on this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound, an aromatic alcohol featuring an ethanol group at the N-1 position of the indole ring, is a relatively understudied member of this family. Its structural isomer, tryptophol, where the ethanol group is at the C-3 position, is a well-characterized metabolite of tryptophan with documented anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][4] This technical guide will explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound based on the established biological profile of tryptophol and other indole derivatives.

Potential Anticancer Activity

Indole derivatives have demonstrated significant potential in oncology by targeting various cellular mechanisms and signaling pathways involved in cancer progression.[1][5] While no direct anticancer studies on this compound have been reported, tryptophol has been shown to induce apoptosis in cancer cells.[3]

Inferred Mechanism of Action

The anticancer activity of indole compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, some indole derivatives have been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6] Tryptophol's ability to induce apoptosis is linked to caspase-8 cleavage.[3] It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.

Quantitative Data for Related Indole Derivatives

The following table summarizes the cytotoxic activity of a representative indole derivative against various cancer cell lines.

CompoundCell LineActivity MetricValue (µM)Reference
Indole Compound 1cHepG2 (Liver Cancer)LC500.9[7]
MCF-7 (Breast Cancer)LC500.55[7]
HeLa (Cervical Cancer)LC500.50[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[1][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Workflow

Potential Anti-inflammatory Activity

Several indole derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.[5][9] Tryptophol and its acetylated derivative have demonstrated significant anti-inflammatory effects, suggesting a similar potential for this compound.[10][11]

Inferred Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of tryptophol acetate are mediated through the downregulation of Toll-like receptor 4 (TLR4), Interleukin-1 receptor (IL-1R), and Tumor Necrosis Factor receptor (TNFR) signaling pathways. This leads to the suppression of the nuclear factor-kappa B (NF-κB) activity, a key transcription factor for pro-inflammatory cytokines.[10][11] Tryptophol also modulates immune responses through the aryl hydrocarbon receptor (AhR).[3]

G cluster_pathway Inferred Anti-inflammatory Signaling Pathway This compound This compound TLR4 TLR4 / IL-1R / TNFR This compound->TLR4 Inhibition NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Inhibition of NF-κB Signaling
Quantitative Data for Tryptophol

The anti-inflammatory activity of tryptophol has been quantified by its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1).

CompoundCell LineAssayConcentration (µM)% Inhibition of MCP-1Reference
Tryptophol3T3-L1 adipocytesMCP-1 Inhibition25~20%[2]
50~40%[2]
100~60%[2]
Experimental Protocol: MCP-1 Inhibition Assay

This protocol details the method to assess the anti-inflammatory effect of a compound by measuring the inhibition of MCP-1 production in adipocytes.[2]

Objective: To evaluate the effect of this compound on the production of MCP-1 in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, IBMX

  • Lipopolysaccharide (LPS)

  • This compound

  • MCP-1 ELISA kit

Procedure:

  • Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into adipocytes using a differentiation medium containing IBMX, dexamethasone, and insulin for 48 hours, followed by a medium with insulin for another 4-6 days.[2]

  • Compound Treatment: Pre-treat the differentiated adipocytes with various concentrations of this compound for 1 hour.[2]

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[2]

  • MCP-1 Measurement: Collect the cell culture supernatants and measure the concentration of MCP-1 using a commercial ELISA kit according to the manufacturer's instructions.[2]

  • Data Analysis: Calculate the percentage of MCP-1 inhibition by the test compound compared to the LPS-treated control.

Potential Antimicrobial Activity

Indole and its derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi.[12][13][14] Tryptophol has demonstrated notable antifungal activity.[4]

Inferred Mechanism of Action

The antimicrobial mechanisms of indole derivatives are diverse and can include the disruption of cell membrane integrity, inhibition of biofilm formation, and interference with bacterial quorum sensing.[4][13] The presence of the indole ring is crucial for these activities.

Quantitative Data for Related Indole Derivatives

The antimicrobial efficacy of indole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Indole-triazole derivativeStaphylococcus aureusMIC3.125-50[12]
MRSAMIC3.125-50[12]
Escherichia coliMIC3.125-50[12]
Candida albicansMIC3.125-50[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • This compound

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.[12]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

G cluster_logic Logical Relationship: Inferring Activity Indole Indole Scaffold Tryptophol Tryptophol (3-substituted isomer) Indole->Tryptophol Target This compound (1-substituted isomer) Indole->Target Activity Potential Biological Activities (Anticancer, Anti-inflammatory, Antimicrobial) Tryptophol->Activity Established Data Target->Activity Inferred Potential

Basis for Inferred Biological Activities

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its isomer, tryptophol, and the broader family of indole derivatives provides a strong basis for predicting its potential as a bioactive molecule. The structural similarities suggest that this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for researchers and drug development professionals to initiate and advance the study of this intriguing indole derivative. Further research is warranted to elucidate the specific biological profile of this compound and validate its therapeutic potential.

References

The Genesis of a Bioactive Molecule: A Technical Guide to the Natural Occurrence and Biosynthesis of Indole-3-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-ethanol, also known as tryptophol, and its derivatives are a class of indole compounds that have garnered significant interest within the scientific community. These molecules are not only products of secondary metabolism in a diverse range of organisms but also exhibit various bioactive properties. This technical guide provides an in-depth exploration of the natural sources of these compounds and the intricate biosynthetic pathways that lead to their formation.

Natural Occurrence of Indole-3-Ethanol and Its Derivatives

Indole-3-ethanol is a metabolite found across multiple biological kingdoms, including plants, fungi, bacteria, and even marine organisms.[1] Its presence is often linked to the metabolism of the amino acid tryptophan.

Table 1: Natural Occurrence of Indole-3-Ethanol and Related Derivatives

Organism TypeSpecific ExamplesCompound(s) DetectedReference(s)
Plants Cucumis sativus (cucumber), Pinus sylvestris (Scots pine)Indole-3-ethanol (Tryptophol)[2][3]
Fungi Saccharomyces cerevisiae, Candida albicans, Ectomycorrhizal fungi (Astraeus odoratus, Gyrodon suthepensis, etc.)Indole-3-ethanol (Tryptophol)[3][4]
Bacteria Intestinal microbiota (Clostridium spp., Bacteroides spp.), Pantoea agglomeransIndole-3-ethanol (Tryptophol)[5][6]
Marine Organisms Marine sponge Ircinia spiculosa, Marine sponge-derived yeast Pichia membranifaciensIndole-3-ethanol (Tryptophol), 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate[7][8]

Biosynthesis of Indole-3-Ethanol

The biosynthesis of indole-3-ethanol primarily originates from the amino acid L-tryptophan through several interconnected pathways. The most prominent of these are the Indole-3-Pyruvic Acid (IPyA) pathway and the Tryptamine (TAM) pathway. Both pathways converge at the intermediate indole-3-acetaldehyde, which is then reduced to indole-3-ethanol.

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered a major route for the biosynthesis of indole-containing compounds in plants and various microorganisms.[4][9]

IPyA_Pathway Tryptophan L-Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA Tryptophan aminotransferase IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPyA decarboxylase I3E Indole-3-ethanol (I3E) IAAld->I3E Indole-3-acetaldehyde reductase (NADH/NADPH)

Caption: The Indole-3-Pyruvic Acid (IPyA) biosynthetic pathway.

In this pathway, L-tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde by an IPyA decarboxylase.

The Tryptamine (TAM) Pathway

The Tryptamine (TAM) pathway represents an alternative route for the synthesis of indole-3-acetaldehyde from tryptophan.[10]

TAM_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine (TAM) Tryptophan->Tryptamine Tryptophan decarboxylase IAAld Indole-3-acetaldehyde (IAAld) Tryptamine->IAAld Amine oxidase I3E Indole-3-ethanol (I3E) IAAld->I3E Indole-3-acetaldehyde reductase (NADH/NADPH)

Caption: The Tryptamine (TAM) biosynthetic pathway.

This pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by tryptophan decarboxylase.[11][12] Tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase.

The Final Reduction Step

Both the IPyA and TAM pathways converge on the formation of indole-3-acetaldehyde. This intermediate is then reduced to indole-3-ethanol by the action of indole-3-acetaldehyde reductase, an enzyme that can utilize either NADH or NADPH as a cofactor.[2][13][14]

Experimental Protocols

Extraction and Quantification of Indole-3-Ethanol from Plant Tissues

This protocol is adapted from methodologies used for auxin analysis.[15][16]

Extraction_Workflow start 1. Homogenization Plant tissue is frozen in liquid nitrogen and ground to a fine powder. extraction 2. Extraction Powder is extracted with a suitable solvent (e.g., 80% methanol) containing an antioxidant. start->extraction centrifugation1 3. Centrifugation Homogenate is centrifuged to pellet cell debris. extraction->centrifugation1 spe 4. Solid-Phase Extraction (SPE) Supernatant is passed through a C18 SPE cartridge to remove nonpolar compounds. centrifugation1->spe concentration 5. Concentration The eluate is concentrated under vacuum. spe->concentration analysis 6. Analysis The concentrated extract is analyzed by HPLC or GC-MS. concentration->analysis

Caption: Workflow for the extraction of indole-3-ethanol.

Methodology:

  • Sample Preparation: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Add 1 mL of pre-chilled 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the indole compounds with methanol.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[15][16]

In Vitro Assay for Indole-3-Acetaldehyde Reductase Activity

This protocol is based on the characterization of indole-3-acetaldehyde reductases from Cucumis sativus.[2]

Methodology:

  • Enzyme Extraction: Homogenize plant tissue or microbial cells in an appropriate extraction buffer (e.g., phosphate buffer, pH 7.0) containing a reducing agent (e.g., dithiothreitol). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 6.1-7.0)

    • NADH or NADPH as a cofactor

    • Indole-3-acetaldehyde as the substrate

    • Crude enzyme extract

  • Assay: Initiate the reaction by adding the enzyme extract. Monitor the oxidation of NADH or NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH.

Conclusion

The natural occurrence of indole-3-ethanol and its derivatives across diverse biological systems highlights their fundamental role in tryptophan metabolism. The elucidation of their biosynthetic pathways, primarily the IPyA and TAM pathways, provides a roadmap for understanding their regulation and potential for biotechnological applications. The provided experimental protocols offer a starting point for researchers to investigate these fascinating molecules further, paving the way for new discoveries in drug development and plant science.

References

2-(1H-Indol-1-yl)ethanol: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for drug discovery. This technical guide focuses on a specific, yet underexplored, member of this family: 2-(1H-Indol-1-yl)ethanol . This scaffold, characterized by a hydroxyethyl group at the N-1 position of the indole ring, offers a unique vector for chemical modification, providing a gateway to novel therapeutic agents. This document provides a comprehensive overview of its synthesis, known biological activities of its precursors, and its potential in developing new treatments for inflammatory diseases, cancer, and viral infections.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is primarily achieved through a two-step process starting from indole. The key intermediate is a 1-(1H-indol-1-yl)ethanone derivative, which is subsequently reduced to the target ethanol.

The foundational synthetic route involves the N-acylation of indole with chloroacetyl chloride to form 2-chloro-1-(1H-indol-1-yl)ethanone. This intermediate can then be subjected to nucleophilic substitution and reduction. A general pathway is outlined below.

G Indole Indole Intermediate1 2-Chloro-1-(1H-indol-1-yl)ethanone Indole->Intermediate1 Chloroacetyl Chloride, Toluene, Reflux Scaffold This compound Intermediate1->Scaffold Reduction (e.g., NaBH4)

Caption: General synthesis of the this compound scaffold.

This protocol is adapted from the synthesis of related 1-(1H-indol-1-yl)ethanone derivatives.[5]

  • Reaction Setup: Dissolve indole (0.02 moles) in 100 ml of toluene in a dry 250 ml round-bottom flask.

  • Addition of Reagent: Heat the solution to reflux. Slowly add a solution of chloroacetyl chloride (0.01 moles) in toluene dropwise to the refluxing mixture.

  • Reaction: Continue refluxing the reaction mixture for 3 hours.

  • Work-up: After cooling, the precipitate is filtered, dried, and recrystallized from ethanol to yield 2-chloro-1-(1H-indol-1-yl)ethanone.

The subsequent reduction of the ketone and displacement of the chloride (or reduction of an azide after substitution) can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final this compound scaffold.

Therapeutic Applications and Biological Activity

While direct biological studies on this compound are limited, significant research on its immediate precursor, 1-(1H-indol-1-yl)ethanone, provides a strong rationale for its therapeutic potential, particularly in the realm of anti-inflammatory agents.

Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds have demonstrated significant anti-inflammatory and analgesic effects in in-vivo models.

Data Presentation: In-Vivo Anti-inflammatory and Analgesic Activity of 1-(1H-indol-1-yl)ethanone Derivatives

Compound IDStructure (R-group on aniline moiety)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)
D-1 H55.1751.35
D-2 2-NO₂58.6254.05
D-3 3-NO₂62.0656.75
D-4 4-Cl65.5159.45
D-5 4-Br68.9662.16
D-6 4-F72.4167.56
D-7 4-NO₂75.8670.27
D-8 4-OCH₃51.7248.64
Indomethacin(Reference Drug)79.3172.97
Data adapted from reference[7]. Activities were assessed at a dose of 20 mg/kg.

The data suggests that electron-withdrawing groups at the para-position of the aniline ring enhance both anti-inflammatory and analgesic activities, with the 4-nitro derivative (D-7) showing the highest potency, comparable to the standard drug indomethacin.[7]

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of these compounds is attributed to the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Indole_Derivative 1-(1H-indol-1-yl)ethanone Derivative Indole_Derivative->COX2 Inhibits

Caption: Mechanism of action via inhibition of the COX-2 pathway.

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Activity) [7]

  • Animals: Use healthy albino rats (150-200g).

  • Grouping: Divide animals into control, standard (Indomethacin, 20 mg/kg), and test groups (synthesized compounds, 20 mg/kg).

  • Administration: Administer the test compounds and standard drug orally as a suspension in 1% gum acacia. The control group receives the vehicle only.

  • Induction of Edema: After 30 minutes, inject 0.1 ml of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately (0 hours) and at 1, 2, 3, and 4 hours after injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

Acetic Acid-Induced Writhing (Analgesic Activity) [7]

  • Animals: Use healthy albino mice (25-30g).

  • Grouping and Administration: Similar to the anti-inflammatory assay, administer the vehicle, standard (Indomethacin), and test compounds orally.

  • Induction of Writhing: After 30 minutes, inject 0.1 ml of 1% acetic acid solution intraperitoneally to each mouse.

  • Observation: Place the mice in an observation chamber and count the number of writhes (a response characterized by abdominal constriction and stretching of hind limbs) for 20 minutes.

  • Calculation: Calculate the percentage protection against writhing using the formula: % Protection = (Wc - Wt) / Wc x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

The broader indole scaffold is a well-established pharmacophore in anticancer and antiviral drug discovery.[1][8][9][10][11] Numerous N-substituted indole derivatives have shown potent activities. For instance, N-(2-hydroxyethyl)carboxamide derivatives of indole have shown high activity against HIV-1 reverse transcriptase mutants.[12] This suggests that the this compound scaffold could serve as a valuable platform for developing novel agents in these therapeutic areas.

The hydroxyethyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various viral or cancer cell targets.

Workflow for Novel Drug Discovery

The exploration of the this compound scaffold for new therapeutic agents would follow a standard drug discovery workflow.

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Scaffold_Synthesis Scaffold Synthesis (this compound) Library_Synthesis Library Synthesis (Derivatization) Scaffold_Synthesis->Library_Synthesis HTS High-Throughput Screening (Anticancer/Antiviral) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In-Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A conceptual workflow for drug discovery using the scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet relatively untapped, area in medicinal chemistry. The established anti-inflammatory and analgesic potential of its direct synthetic precursors provides a solid foundation for its development as a new class of COX-2 inhibitors. The synthetic accessibility of the core and the presence of a modifiable hydroxyl group make it an attractive starting point for generating diverse chemical libraries.

Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and directly testing this compound and its simple derivatives for anti-inflammatory, anticancer, and antiviral activities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole ring and the ethanol side chain to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by novel active compounds derived from this scaffold.

For researchers and drug development professionals, the this compound core offers a fresh canvas for innovation, with the potential to yield next-generation therapeutics for a range of challenging diseases.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 2-(1H-Indol-1-yl)ethanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities. This technical guide focuses on the structural analogs and derivatives of 2-(1H-indol-1-yl)ethanol, a promising scaffold for drug discovery. While direct research on this specific core is emerging, this document provides a comprehensive overview of the synthesis, chemical properties, and biological potential of closely related N-substituted indole derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, this guide aims to provide a foundational resource for the rational design of novel therapeutics. The content herein emphasizes quantitative data, detailed experimental methodologies, and visual representations of key concepts to support and inspire further research and development in this area.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a privileged heterocyclic motif renowned for its ability to interact with a diverse range of biological targets.[1] Its structural resemblance to endogenous molecules like tryptophan and serotonin allows it to mimic peptide structures and bind reversibly to numerous enzymes, offering vast opportunities for the development of novel drugs with distinct mechanisms of action.[1] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The N1 position of the indole ring is a key site for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity. The introduction of a 2-hydroxyethyl group at this position, to form the this compound core, presents an intriguing starting point for generating libraries of new chemical entities with therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of N-alkylated indoles is a well-established area of organic chemistry, with several methodologies available to introduce substituents at the N1 position.

General N-Alkylation of Indoles

A common and straightforward method for the synthesis of N-alkylated indoles involves the reaction of the indole with an appropriate alkyl halide in the presence of a base. For the synthesis of the this compound core, indole can be reacted with 2-bromoethanol or 2-chloroethanol.

A copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has also been developed as an efficient method for direct N-alkylation.[3] This method demonstrates good yields for a variety of N-alkylated indoles.[3]

Synthesis of Derivatives

Derivatives of this compound can be synthesized by utilizing substituted indoles or by modifying the 2-hydroxyethyl side chain. For instance, various substituted indoles can be N-alkylated to introduce functional groups on the indole ring. Alternatively, the hydroxyl group of this compound can be a handle for further chemical modifications, such as esterification or etherification, to generate a library of derivatives.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound is limited in the public domain, the broader class of N-substituted indole derivatives has been extensively studied, revealing a wide range of therapeutic applications.

Anticancer Activity

Indole derivatives are a significant class of anticancer agents. For example, novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.[4] One promising compound, 5h , demonstrated remarkable cytotoxicity and selectivity against HT-29 and H460 cancer cell lines with IC50 values of 0.016 µmol/L and 0.0037 µmol/L, respectively.[4] Similarly, (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have shown potent anticancer activity against the HCT-116 cell line, with IC50 values as low as 7.1 µM.[5]

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been designed and synthesized as anti-inflammatory agents.[6] Their activity was determined by evaluating their inhibitory potency against lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 release in RAW264.7 macrophages.[6] A quantitative structure-activity relationship (QSAR) analysis revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) in the indole-2-one scaffold are beneficial for anti-inflammatory activity.[6]

Antimicrobial Activity

Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been developed as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7] The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various N-substituted indole derivatives, providing a reference for the potential potency of novel analogs of this compound.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5h (indolin-2-one derivative) HT-290.016[4]
H4600.0037[4]
4g ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) HCT-1167.1[5]
4a ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) HCT-11610.5[5]
4c ((methylene)bis(2-(thiophen-2-yl)-1H-indole)) HCT-11611.9[5]
7b (indole analogue of 2-cyanocinnamic acid amide) MG-MID3.903[8]

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA0.98[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of N-substituted indole derivatives.

General Procedure for N-Alkylation of Indole

Synthesis of 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole) (4a)

To a solution of 2-(thiophen-2-yl)-1H-indole (2 mmol) in a suitable solvent, the desired aldehyde (1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.[5]

Characterization of 4a:

  • ¹H NMR: Signals at 6.23 ppm (1H, CH) and 11.43 ppm (2H, 2NH).[5]

  • ¹³C NMR: Signal at 41.23 ppm (C-H).[5]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231) are grown in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated further to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Anti-inflammatory Activity Assay (LPS-stimulated Cytokine Release)

RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with the test compounds for a specified time (e.g., 2 hours). The cells are then stimulated with lipopolysaccharide (LPS) for another period (e.g., 22 hours). The cell culture supernatants are collected, and the levels of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions. The results are expressed as the percentage of the LPS control.[6]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the drug discovery and evaluation process for indole derivatives.

general_drug_discovery_workflow cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Scaffold_Selection Scaffold Selection (this compound) SAR_Analysis SAR Analysis of Analogous Compounds Scaffold_Selection->SAR_Analysis Library_Design Derivative Library Design SAR_Analysis->Library_Design Synthesis Synthesis of Derivatives Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->SAR_Analysis

Caption: A generalized workflow for the discovery and development of novel drug candidates based on the this compound scaffold.

lps_induced_inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription Indole_Derivative Indole Derivative (Potential Inhibitor) Indole_Derivative->NFkB inhibits

Caption: A simplified signaling pathway of LPS-induced inflammation, a target for anti-inflammatory indole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of N-substituted indole derivatives, researchers can rationally design and synthesize new chemical entities with enhanced biological activity and favorable pharmacokinetic profiles. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for initiating such drug discovery programs.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with potent and selective activity against various disease targets. Furthermore, elucidating the specific molecular mechanisms of action of these novel compounds will be essential for their advancement into preclinical and clinical development. The versatility of the indole nucleus, combined with the potential for diverse functionalization at the N1-ethanol side chain, positions this scaffold as a valuable starting point for the development of next-generation therapeutics.

References

In silico prediction of 2-(1H-Indol-1-yl)ethanol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-(1H-Indol-1-yl)ethanol Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] this compound, an indole derivative, presents a promising starting point for drug discovery. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging computational methodologies, researchers can efficiently generate hypotheses about the compound's therapeutic potential and guide subsequent experimental validation, thereby accelerating the drug development pipeline.[3][4]

Introduction: The Potential of the Indole Scaffold

The indole ring, a fusion of a benzene and a pyrrole ring, is a key structural component in many pharmaceutical agents.[5] Its derivatives are known to exhibit a multitude of biological effects, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][6][7] Compounds such as Indomethacin (an anti-inflammatory drug) and Vincristine (an anticancer agent) highlight the therapeutic importance of this heterocyclic system.[2][8]

This guide focuses on this compound, a structurally simple indole derivative. The objective is to provide a detailed framework for computationally predicting its potential biological activities and pharmacokinetic profile. This in silico approach allows for the rapid, cost-effective screening of potential therapeutic applications before committing to resource-intensive laboratory synthesis and testing.[4][9]

A General In Silico Prediction Workflow

The prediction of a molecule's bioactivity is a multi-step process that integrates various computational techniques. The workflow begins with identifying potential biological targets and progresses through molecular interaction simulations, activity modeling, and pharmacokinetic profiling.

In_Silico_Workflow cluster_0 Prediction Pipeline A Compound Preparation (this compound) C Molecular Docking (Structure-Based) A->C B Target Identification (Database Mining) B->C F Hypothesis Generation (Predicted Bioactivities) C->F D QSAR Modeling (Ligand-Based) D->F E ADMET Prediction E->F G Experimental Validation F->G Molecular_Docking_Workflow cluster_1 Molecular Docking Protocol PDB 1. Prepare Receptor (e.g., from PDB) - Remove water - Add hydrogens GRID 3. Define Binding Site (Grid Generation) PDB->GRID LIG 2. Prepare Ligand (Energy Minimized 3D Structure) DOCK 4. Run Docking Algorithm (e.g., AutoDock, GOLD) LIG->DOCK GRID->DOCK SCORE 5. Analyze Results - Binding Energy (kcal/mol) - Pose Visualization DOCK->SCORE QSAR_Workflow cluster_2 QSAR Model Development DATA 1. Data Collection (Structures + Known Activities) DESC 2. Descriptor Calculation (Physicochemical, Topological) DATA->DESC SPLIT 3. Data Splitting (Training and Test Sets) DESC->SPLIT MODEL 4. Model Building (e.g., MLR, SVM, Neural Networks) SPLIT->MODEL VALID 5. Model Validation (Internal & External) MODEL->VALID PRED 6. Predict Activity of New Compound VALID->PRED NFkB_Pathway cluster_3 Simplified NF-κB Signaling Pathway TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes activates transcription Compound This compound (Hypothesized) Compound->IKK Inhibition?

References

Investigating the Pharmacology of Novel Indole Ethanolamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules, natural products, and synthetic drugs. Its inherent ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs), has made it a focal point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacology of novel indole ethanolamines, with a focus on their interactions with key central nervous system (CNS) receptors and metabolic regulators. We present a compilation of quantitative pharmacological data, detailed experimental protocols for their characterization, and visualizations of the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the indole ethanolamine framework.

Data Presentation: Quantitative Pharmacology

The pharmacological activity of novel indole ethanolamines is diverse, with specific congeners demonstrating high affinity and functional activity at a range of targets. This section summarizes key quantitative data from in vitro studies to facilitate comparison and guide structure-activity relationship (SAR) analysis.

Receptor Binding Affinities

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following tables present the dissociation constants (Kᵢ) of several novel indole ethanolamines at various serotonin (5-HT) and dopamine (D) receptors. Lower Kᵢ values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities of Novel Indole Ethanolamines

Compound5-HT₁A (Kᵢ, nM)5-HT₁B (Kᵢ, nM)5-HT₁D (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)5-HT₆ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)Reference(s)
N,N-dimethyltryptamine (DMT)108115118103196>10000483[1]
5-Chloro-N,N-dimethyltryptamine18.711012058.7103100042.8[1]
5-Bromo-N,N-dimethyltryptamine31.510011069.3125100060.5[1]
5-Iodo-N,N-dimethyltryptamine40.211012080.5150100070.3[1]
Cilansetron>5000>5000>5000>5000>5000>5000>5000[2]
MK-462 (Rizatriptan)--High Affinity----[3]
D2AAK5High Affinity--High Affinity---[4]
D2AAK6High Affinity--High Affinity---[4]
D2AAK7High Affinity--High Affinity---[4]

Table 2: Dopamine Receptor Binding Affinities of Novel Indole Ethanolamines

CompoundD₁ (Kᵢ, nM)D₂ (Kᵢ, nM)D₃ (Kᵢ, nM)D₄ (Kᵢ, nM)Reference(s)
Indolebutylamine 11q>10000>10000124-[3]
Dihydro-1H-isoindole 19->100-fold selective vs D3pKi 8.3-[5]
FAUC 299>8600>8600>86000.52
FAUC 316>8600>8600>86001.0
Eticlopride-based analog 331.770.436--[2]
Eticlopride-based analog 342.570.444--[2]

Table 3: Cannabinoid Receptor Binding Affinities of Indole Derivatives

CompoundCB₁ (Kᵢ, nM)CB₂ (Kᵢ, nM)Reference(s)
JWH-2102.6 x 10⁻²-[6]
JWH-2500.11-[6]
RCS-47.3-[6]
JWH-01523-[6]
Chloroindole analog (6-Cl)0.58-[7]
Chloroindole analog (7-Cl)1.3-[7]
Chloroindole analog (4-Cl)2.0-[7]
Chloroindole analog (5-Cl)9.8-[7]
Functional Activity

Functional assays provide a measure of a compound's ability to elicit a biological response upon binding to its target. The following table summarizes the functional potencies (EC₅₀ or IC₅₀) of select indole ethanolamines in various in vitro functional assays.

Table 4: Functional Activity of Novel Indole Ethanolamines

CompoundAssayTargetActivityEC₅₀/IC₅₀ (nM)Eₘₐₓ (%)Reference(s)
Indole Ethylamine 9Triglyceride ReductionPPARα/CPT1aAgonist-51.3% at 20 µM
BP 897cAMP InhibitionD₃ ReceptorPartial Agonist~1~55[8]
NKTR-181cAMP InhibitionMu-Opioid ReceptorFull Agonist12500~100[9]
Dipropyl-5-CTFormalin Test (antinociception)5-HT₁A ReceptorAgonist--[10]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. This section provides methodologies for key in vitro assays used in the characterization of novel indole ethanolamines.

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or brain tissue).

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Test compounds (novel indole ethanolamines) at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its K₋), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[11]

cAMP Functional Assay for Gαs and Gαi-Coupled GPCRs

This protocol describes a method to measure the ability of a compound to modulate the production of cyclic AMP (cAMP) through Gαs-coupled (stimulatory) or Gαi-coupled (inhibitory) GPCRs.

  • Materials:

    • Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

    • Assay medium (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Forskolin (an adenylyl cyclase activator, used for Gαi assays).

    • Test compounds (novel indole ethanolamines) at various concentrations.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Plate reader compatible with the chosen detection kit.

  • Procedure (for Gαi-coupled receptors):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with assay medium.

    • Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (for antagonists) or EC₅₀ value (for agonists) and the maximum effect (Eₘₐₓ).

  • Procedure (for Gαs-coupled receptors):

    • Follow steps 1 and 2 as above.

    • Add the test compound at various concentrations to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels.

    • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ.

ERK1/2 Phosphorylation Western Blot Assay

This protocol describes a method to measure the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a common downstream signaling event for many GPCRs.

  • Materials:

    • Cells expressing the receptor of interest.

    • Serum-free medium.

    • Test compounds (novel indole ethanolamines).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blot transfer apparatus and membranes (e.g., PVDF).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a culture plate and grow to ~80-90% confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Plot the normalized signal against the logarithm of the test compound concentration to determine the EC₅₀.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of novel indole ethanolamines.

Signaling Pathways

G

G

G

Experimental Workflows

G

G

Conclusion

The indole ethanolamine scaffold continues to be a fertile ground for the discovery of novel pharmacological agents with diverse therapeutic potential. This guide has provided a snapshot of the current understanding of the pharmacology of these compounds, with a focus on their interactions with CNS and metabolic targets. The presented quantitative data, detailed experimental protocols, and signaling pathway visualizations offer a foundational resource for researchers in this field. As our understanding of the intricate signaling networks of GPCRs and other targets deepens, and as synthetic methodologies become more sophisticated, we can anticipate the development of novel indole ethanolamines with enhanced selectivity and improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in a variety of disease areas.

References

2-(1H-Indol-1-yl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1H-Indol-1-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's molecular characteristics and outlines a relevant synthetic protocol for a related indole derivative, offering valuable insights for medicinal chemistry and pharmacological research.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [2][3][4][5]
Formula Weight 161.2 g/mol [1]
CAS Number 121459-15-2[1]
Melting Point 42-43 °C[1]
Boiling Point 141-142 °C (at 2.5 Torr)[1]

Synthesis and Experimental Protocols

The indole nucleus is a foundational scaffold in medicinal chemistry.[6] The synthesis of indole derivatives is a critical area of study. While a specific protocol for this compound is not detailed in the provided search results, a general method for the synthesis of related 3-(2-nitroethyl)-1H-indoles is described, which illustrates common laboratory techniques for indole functionalization.

General Experimental Protocol: Synthesis of 3-(2-Nitroethyl)-1H-Indoles

This procedure outlines the reaction of an indole with a β-nitrostyrene in ethanol, a common method for creating functionalized indole compounds.[7][8]

Materials:

  • Indole (2.0 mmol)

  • β-Nitrostyrene (2.1 mmol)

  • Acetic acid (10 μL)

  • Ethanol (1 mL)

  • 5-mL round-bottom flask

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plates (e.g., Silufol UV-254)

  • Rotary evaporator or filtration apparatus

Procedure:

  • A 5-mL round-bottom flask is charged with the selected indole (2.0 mmol), β-nitrostyrene (2.1 mmol), acetic acid (10 μL), and ethanol (1 mL).[7][8]

  • The reaction mixture is heated to reflux.[7][8]

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[7][8]

  • The mixture is refluxed for a period ranging from 2 to 8 hours, until TLC indicates the complete consumption of the starting material.[7][8]

  • Upon completion, the mixture is cooled to room temperature.[7]

  • If a precipitate forms, it is collected by filtration.[7]

  • Alternatively, the reaction mixture is concentrated under reduced pressure (in vacuo), and the resulting residue is purified by column chromatography.[7]

Visualization of Synthetic Logic

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of indole derivatives.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A Indole C N-Alkylation A->C Base (e.g., NaH) B Electrophile (e.g., Ethylene Oxide) B->C D This compound C->D Workup

Caption: Conceptual workflow for the N-alkylation of indole to form this compound.

cluster_purification Purification cluster_analysis Analysis start Synthesized Crude Product purify Column Chromatography start->purify tlc TLC Monitoring purify->tlc Check Fractions nmr NMR Spectroscopy purify->nmr Structure Verification ms Mass Spectrometry purify->ms Confirm Mass final Pure Compound (>95%) nmr->final ms->final

Caption: Logical workflow for the purification and analysis of a synthesized indole derivative.

References

Absorption and emission spectra of 2-(1H-Indol-1-yl)ethanol in ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Spectroscopic Properties of 2-(1H-Indol-1-yl)ethanol in Ethanol

Abstract

This technical guide provides a comprehensive overview of the absorption and emission spectral characteristics of this compound when dissolved in ethanol. The indole moiety, a prominent fluorophore, is central to the photophysical properties of this compound. Understanding its behavior in a polar protic solvent like ethanol is crucial for its potential applications in various scientific and drug development fields. This document outlines the key spectroscopic parameters, the experimental protocols for their determination, and a visual representation of the analytical workflow.

Spectroscopic Data

The photophysical properties of this compound in ethanol are characterized by its absorption and emission spectra. The key quantitative parameters are summarized in the table below. These values are essential for understanding the molecule's electronic transitions and its efficiency as a fluorophore.

ParameterSymbolValueUnit
Absorption Maximumλabs~280, ~288nm
Molar Absorptivity at λabsεData not availableM-1cm-1
Emission Maximumλem~350 - 360nm
Stokes ShiftΔλ~60 - 80nm
Fluorescence Quantum YieldΦfData not available-
Fluorescence LifetimeτfData not availablens

Experimental Protocols

The determination of the absorption and emission spectra of this compound in ethanol requires precise and standardized experimental procedures. The following protocols outline the methodologies for these measurements.

Sample Preparation
  • Solvent: Use spectroscopic grade ethanol to minimize background interference.

  • Stock Solution: Prepare a concentrated stock solution of this compound in ethanol (e.g., 1 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution to be used for analysis. For absorption measurements, concentrations are typically in the micromolar (µM) range to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0). For fluorescence measurements, more dilute solutions are often used to avoid inner filter effects.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used for these measurements.

  • Blank Correction: A quartz cuvette with a 1 cm path length is filled with spectroscopic grade ethanol to record a baseline correction.

  • Measurement: The sample cuvette is filled with the working solution of this compound in ethanol. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λabs) are determined from the resulting spectrum.

Fluorescence Emission Spectroscopy
  • Instrumentation: A spectrofluorometer is used for recording emission and excitation spectra.

  • Excitation Wavelength: The sample is excited at its primary absorption maximum (λabs), typically around 280 nm or 288 nm.

  • Emission Scan: The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength (e.g., 290-500 nm).

  • Data Analysis: The wavelength of maximum emission intensity (λem) is determined from the corrected emission spectrum.

Experimental Workflow Visualization

The logical flow of the spectroscopic analysis, from sample preparation to data acquisition and analysis, is crucial for reproducible results. The following diagram illustrates this workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Emission cluster_output Final Data prep_start Start: Obtain This compound & Spectroscopic Grade Ethanol stock_sol Prepare 1 mM Stock Solution prep_start->stock_sol work_sol Prepare Diluted Working Solutions (µM) stock_sol->work_sol uv_blank Record Ethanol Blank work_sol->uv_blank Sample fluor_excite Excite at λ_abs work_sol->fluor_excite Sample uv_measure Measure Sample Absorbance uv_blank->uv_measure uv_data Determine λ_abs uv_measure->uv_data final_data Spectroscopic Parameters: - λ_abs - λ_em - Stokes Shift uv_data->final_data fluor_scan Scan Emission Spectrum fluor_excite->fluor_scan fluor_data Determine λ_em fluor_scan->fluor_data fluor_data->final_data

Caption: Workflow for spectroscopic analysis of this compound.

Methodological & Application

Synthesis Protocol for 2-(1H-Indol-1-yl)ethanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(1H-Indol-1-yl)ethanol, a valuable building block for the development of various biologically active compounds. The synthesis is achieved through the N-alkylation of indole with 2-bromoethanol in the presence of a strong base. This method offers a straightforward and efficient route to the target compound. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Functionalization of the indole nitrogen (N-1 position) provides a powerful tool to modulate the physicochemical and pharmacological properties of indole-containing molecules. This compound serves as a key intermediate, incorporating a reactive hydroxyl group that can be further modified to introduce diverse functionalities. This protocol details a reliable method for its preparation.

Reaction Scheme

The synthesis of this compound is achieved via a nucleophilic substitution reaction. The indole nitrogen is first deprotonated using a strong base, sodium hydride, to form the corresponding sodium salt. This highly nucleophilic indolide anion then reacts with 2-bromoethanol to yield the desired N-alkylated product.

Figure 1: General reaction scheme for the N-alkylation of indole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Indole99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
2-Bromoethanol97%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous Ammonium Chloride (NH₄Cl)Fisher Scientific
Brine (Saturated aqueous NaCl)Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific
Silica Gel230-400 meshSigma-Aldrich

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (5.85 g, 50 mmol).

  • Dissolution: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir the mixture until the indole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of indole is observed as a gray suspension.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (7.5 g, 60 mmol) dropwise via the dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C. Stir the reaction at this temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent.

  • Quenching: Once the reaction is complete (disappearance of the starting indole), cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford this compound as a pale yellow oil.

Expected Yield and Characterization:

Data PointValue
Yield 70-80%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 7.9 Hz, 1H), 7.25-7.10 (m, 4H), 6.50 (d, J = 3.1 Hz, 1H), 4.25 (t, J = 5.2 Hz, 2H), 3.95 (t, J = 5.2 Hz, 2H), 2.10 (br s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz) δ 136.0, 128.8, 128.0, 121.8, 121.2, 119.5, 109.5, 101.5, 61.9, 49.8.
Mass Spectrometry (ESI) m/z 162.08 [M+H]⁺

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole in DMF deprotonation Deprotonate with NaH at 0°C start->deprotonation addition Add 2-Bromoethanol at 0°C deprotonation->addition heating Heat to 60°C and Stir addition->heating quench Quench with aq. NH4Cl heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product This compound purify->end_product

Application Notes and Protocols for 2-(1H-Indol-1-yl)ethanol in Multi-Component Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(1H-Indol-1-yl)ethanol in various multi-component reactions (MCRs). The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules through efficient MCRs is of significant interest for the discovery of novel therapeutic agents.[1][2] This document outlines detailed, albeit prospective, protocols for leveraging this compound in Ugi, Passerini, and Biginelli-type reactions, offering a gateway to novel chemical entities for drug development programs.

Introduction to Multi-Component Reactions with this compound

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic step, are powerful tools in modern organic synthesis and medicinal chemistry.[3][4][5] They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The indole moiety is a common feature in a vast number of biologically active natural products and synthetic drugs.[1] Consequently, the use of indole-containing building blocks in MCRs is a highly attractive strategy for the synthesis of novel drug candidates.[1][2]

This compound presents an interesting scaffold for MCRs due to the presence of the indole nucleus and a reactive hydroxyl group. This allows for its potential participation in several ways:

  • As an acidic component: The hydroxyl group can act as a proton source, analogous to a carboxylic acid, particularly in Passerini-type reactions.

  • As a precursor to other reactants: The hydroxyl group can be readily converted into other functional groups, such as an aldehyde or an amine, which are key components in many MCRs.

  • As a diversity element: The indole ring itself can be further functionalized, and the ethanol side chain provides a flexible linker.

This document provides detailed hypothetical protocols to guide researchers in exploring the utility of this compound in key MCRs.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[6][7][8][9][10] In a proposed application, the hydroxyl group of this compound could potentially act as the acidic component, or the molecule could be derivatized to contain a carboxylic acid.

Hypothetical Protocol 1: this compound as the Acid Component

This protocol outlines the proposed use of this compound directly as the acidic component in a Passerini-type reaction.

Reaction Scheme:

Experimental Protocol:

  • To a solution of the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL) is added this compound (1.1 mmol).

  • The isocyanide (1.0 mmol) is then added to the mixture at room temperature.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation:

EntryAldehydeIsocyanideSolventTime (h)Proposed Product
1BenzaldehydeCyclohexyl isocyanideDCM24α-(2-(1H-Indol-1-yl)ethoxy)-N-cyclohexyl-2-phenylacetamide
2Isobutyraldehydetert-Butyl isocyanideTHF48α-(2-(1H-Indol-1-yl)ethoxy)-N-(tert-butyl)-3-methylbutanamide
34-NitrobenzaldehydeBenzyl isocyanideDCM24α-(2-(1H-Indol-1-yl)ethoxy)-N-benzyl-2-(4-nitrophenyl)acetamide

Passerini_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde/Ketone Mixing Mix in Aprotic Solvent Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Indole_Ethanol This compound Indole_Ethanol->Mixing Stirring Stir at RT Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product α-(2-(1H-Indol-1-yl)ethoxy) carboxamide Chromatography->Final_Product

Caption: Proposed mechanism for the Ugi reaction.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs). [11][12][13][14][15]Similar to the Ugi reaction, this compound would first need to be oxidized to the corresponding aldehyde.

Hypothetical Protocol 3: Biginelli Reaction of 2-(1H-Indol-1-yl)acetaldehyde

Step 1: Oxidation to 2-(1H-Indol-1-yl)acetaldehyde (As described in the Ugi protocol)

Step 2: Biginelli Condensation

  • In a round-bottom flask, combine 2-(1H-Indol-1-yl)acetaldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 4-5 drops, or Yb(OTf)₃, 10 mol%).

  • Add a suitable solvent, such as ethanol or acetonitrile (10 mL).

  • Reflux the reaction mixture for 4-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation:

Entryβ-KetoesterUrea/ThioureaCatalystProposed Product
1Ethyl acetoacetateUreaHCl4-((1H-Indol-1-yl)methyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
2Methyl acetoacetateThioureaYb(OTf)₃4-((1H-Indol-1-yl)methyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester
3Ethyl benzoylacetateUreap-TSA4-((1H-Indol-1-yl)methyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Biginelli Reaction Experimental Workflow

Biginelli_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Isolation cluster_product Product Indole_Aldehyde 2-(1H-Indol-1-yl)acetaldehyde Mixing Combine in Solvent Indole_Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Acid Catalyst Catalyst->Mixing Reflux Reflux Mixing->Reflux Precipitation Precipitate in Ice-Water Reflux->Precipitation Filtration Filter Solid Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization DHPM Dihydropyrimidinone Recrystallization->DHPM

Caption: Workflow for the proposed Biginelli reaction.

Applications in Drug Development

The indole nucleus is a cornerstone in the development of new pharmaceuticals, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1][16][17][18]The products derived from multi-component reactions involving this compound are expected to possess interesting pharmacological profiles.

  • Anticancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines. [18]The novel scaffolds generated through the proposed MCRs could be screened for their antiproliferative activities.

  • Antimicrobial Agents: The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-based compounds have demonstrated significant antibacterial and antifungal activities. [16][17]* Enzyme Inhibition: The diverse functionalities and three-dimensional structures of MCR products make them ideal candidates for screening against a variety of enzymes implicated in disease pathways.

The proposed synthetic routes offer a rapid and efficient means to generate libraries of novel indole-containing compounds. Subsequent high-throughput screening of these libraries could lead to the identification of promising lead compounds for further optimization and development into new therapeutic agents.

Conclusion

While the direct application of this compound in multi-component reactions is not yet widely reported, its structure suggests significant potential as a versatile building block. The protocols and applications outlined in this document are intended to serve as a guide for researchers to explore this promising area of synthetic and medicinal chemistry. The efficient construction of complex indole-containing molecules through MCRs holds great promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: 2-(1H-Indol-1-yl)ethanol as a Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-(1H-Indol-1-yl)ethanol as a versatile precursor for the synthesis of bioactive compounds, with a particular focus on the pyrazino[1,2-a]indole scaffold. The protocols outlined herein offer step-by-step methodologies for the synthesis and characterization of these compounds, along with a summary of their biological activities.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] this compound is a valuable building block that, through strategic chemical transformations, serves as a gateway to a variety of complex heterocyclic systems. A particularly significant application is its conversion to 2-(1H-indol-1-yl)ethanamine, a key intermediate for the synthesis of pyrazino[1,2-a]indoles. These fused heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and neuropsychiatric properties.[2][3][4]

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process:

  • Functional Group Interconversion: Conversion of the hydroxyl group of this compound to a primary amine to furnish 2-(1H-indol-1-yl)ethanamine. This is typically achieved via a two-step sequence involving a Mitsunobu reaction to form an azide, followed by a Staudinger reduction.

  • Core Scaffold Formation: Construction of the tetrahydropyrazino[1,2-a]indole core through a Pictet-Spengler reaction between 2-(1H-indol-1-yl)ethanamine and an appropriate aldehyde or ketone.

  • Aromatization (Optional): Dehydrogenation of the tetrahydropyrazino[1,2-a]indole ring to yield the fully aromatic pyrazino[1,2-a]indole system.

Synthetic_Workflow Overall Synthetic Workflow A This compound B Intermediate Azide A->B Mitsunobu Reaction C 2-(1H-Indol-1-yl)ethanamine B->C Staudinger Reduction D Tetrahydropyrazino[1,2-a]indole C->D Pictet-Spengler Reaction E Pyrazino[1,2-a]indole D->E Oxidation

Caption: General workflow for the synthesis of pyrazino[1,2-a]indoles.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Indol-1-yl)ethanamine

This protocol details the two-step conversion of this compound to 2-(1H-indol-1-yl)ethanamine.

Step 1a: Synthesis of 1-(2-azidoethyl)-1H-indole via Mitsunobu Reaction [5][6][7]

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Diphenylphosphoryl azide (DPPA)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diphenylphosphoryl azide (1.2 eq).

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(2-azidoethyl)-1H-indole.

Step 1b: Synthesis of 2-(1H-Indol-1-yl)ethanamine via Staudinger Reduction [8][9][10]

  • Materials:

    • 1-(2-azidoethyl)-1H-indole

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(2-azidoethyl)-1H-indole (1.0 eq) in a mixture of THF and water (4:1).

    • Add triphenylphosphine (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC until the starting azide is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Acidify the aqueous residue with 1M HCl and wash with ethyl acetate to remove triphenylphosphine oxide.

    • Basify the aqueous layer with 2M NaOH until pH > 10.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1H-indol-1-yl)ethanamine.

Protocol 2: Synthesis of Tetrahydropyrazino[1,2-a]indoles via Pictet-Spengler Reaction[11][12][13][14]
  • Materials:

    • 2-(1H-Indol-1-yl)ethanamine

    • Aldehyde or Ketone (e.g., benzaldehyde)

    • Trifluoroacetic acid (TFA) or another suitable acid catalyst

    • Dichloromethane (DCM) or a suitable solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve 2-(1H-Indol-1-yl)ethanamine (1.0 eq) in the chosen solvent under a nitrogen atmosphere.

    • Add the aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30 minutes.

    • Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) and continue stirring at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyrazino[1,2-a]indole.

Protocol 3: Aromatization to Pyrazino[1,2-a]indoles[15]
  • Materials:

    • Tetrahydropyrazino[1,2-a]indole derivative

    • Manganese dioxide (MnO₂)

    • Toluene or another suitable high-boiling solvent

  • Procedure:

    • To a solution of the tetrahydropyrazino[1,2-a]indole derivative (1.0 eq) in toluene, add activated manganese dioxide (5-10 eq).

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad with hot toluene.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pyrazino[1,2-a]indole.

Bioactive Properties of Pyrazino[1,2-a]indole Derivatives

Derivatives of the pyrazino[1,2-a]indole scaffold have been shown to possess a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Pyrazino[1,2-a]indole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazinoindole 49aHuman Leukemia (K562)0.07[1][2]
Pyrazinoindole 51aHuman Leukemia (K562)1.2[2]
Pyrazinoindole 51aHuman Breast (BT-474)1.5[2]
Pyrazolinyl-Indole HD02Various-[11]
Pyrazolinyl-Indole HD05Various-[11]
Pyrazolinyl-Indole HD12Various-[11]
Pyrazoline analog 3bHuman Lung (A549)12.47[12]
Pyrazoline analog 3dHuman Lung (A549)14.46[12]
Diquinothiazine 3cHuman Colon (HTC116)2.3
Diquinothiazine 3cNeuroblastoma (SH-SY5Y)2.7
Table 2: Antimicrobial and Antifungal Activity of Pyrazino[1,2-a]indole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
PyrazinoquinazolineS. aureus (MRSA)8[13]
PyrazinoquinazolineE. faecalis (VRE)8[13]
Halogenated FumiquinazolineS. aureus4-8[13]
Pyrazoline derivativeE. faecalis32[14]
Pyrazoline derivativeS. aureus64[14]
4,6-dibromoindoleCandida spp.10-50[14]
5-bromo-4-chloroindoleCandida spp.10-50[14]

Signaling Pathways and Mechanisms of Action

Neuropsychiatric Activity: 5-HT2C Receptor Modulation

Certain tetrahydropyrazino[1,2-a]indole derivatives have been identified as ligands for the 5-HT2C receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and other central nervous system functions.[4] The 5-HT2C receptor primarily signals through the Gq/11 pathway.

5HT2C_Signaling 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2C Receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc PKC dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Cellular Responses pkc->downstream phosphorylates ligand Pyrazino[1,2-a]indole (Ligand) ligand->receptor

Caption: Simplified 5-HT2C receptor signaling cascade.

Upon binding of a pyrazino[1,2-a]indole ligand, the 5-HT2C receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that can influence neurotransmission.

Neuroprotective Mechanisms of Indole Derivatives

Indole derivatives, in general, have been shown to exert neuroprotective effects through various mechanisms, primarily by combating oxidative stress.[15][16][17] Key pathways involved include the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway and the PI3K/Akt signaling cascade.

Neuroprotection_Pathway Neuroprotective Mechanisms of Indole Derivatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS) indole Indole Derivative (e.g., Pyrazino[1,2-a]indole) pi3k PI3K indole->pi3k activates akt Akt pi3k->akt activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 promotes dissociation keap1 Keap1 nrf2_c Nrf2 nrf2_n Nrf2 nrf2_c->nrf2_n translocates keap1_nrf2->keap1 keap1_nrf2->nrf2_c are ARE nrf2_n->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection

Caption: Key neuroprotective signaling pathways modulated by indole derivatives.

Indole derivatives can activate the PI3K/Akt pathway, which promotes the dissociation of Nrf2 from its inhibitor, Keap1. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress and promoting neuronal survival.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of bioactive compounds. The methodologies outlined in these application notes provide a robust framework for the generation of pyrazino[1,2-a]indole libraries. The diverse biological activities exhibited by these derivatives, including potent anticancer, antimicrobial, and neuropsychiatric properties, underscore the significance of this synthetic route in drug discovery and development. Further exploration and derivatization of the pyrazino[1,2-a]indole scaffold, originating from this compound, holds considerable promise for the identification of novel therapeutic agents.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of indoles is a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the C-C bond formation at the electron-rich C3 position of the indole nucleus. This reaction is of paramount importance in medicinal chemistry and drug discovery, as the resulting 3-acylindole scaffold is a key structural motif in a vast array of biologically active compounds and natural products.[1][2] The indole moiety is a privileged structure in drug design, known to mimic peptide structures and bind to various enzymes, leading to the development of numerous pharmaceuticals.[2] This document provides detailed experimental protocols and application notes for the successful execution of Friedel-Crafts acylation on indole derivatives, catering to the needs of researchers in both academic and industrial settings.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] A Lewis acid catalyst activates the acylating agent (typically an acyl chloride or anhydride) to form a highly electrophilic acylium ion.[3] This electrophile is then attacked by the nucleophilic indole ring. Due to the high electron density at the C3 position of the pyrrole ring, the acylation of indoles occurs with high regioselectivity at this position.[4][5]

Key Reagents and Catalysts

A variety of reagents and catalysts can be employed for the Friedel-Crafts acylation of indoles, each with its own advantages and substrate scope. The choice of catalyst is crucial and often depends on the sensitivity of the functional groups present on the indole substrate.

Catalyst TypeExamplesAcylating AgentKey Features
Lewis Acids AlCl₃, SnCl₄, TiCl₄, ZrCl₄, Et₂AlCl, Me₂AlCl, Yb(OTf)₃, Zn(OTf)₂·6H₂OAcyl chlorides, AnhydridesTraditional and highly reactive catalysts.[5] Dialkylaluminum chlorides are milder and suitable for indoles without NH-protection.[6] Metal triflates offer catalytic and efficient options.[4]
Organocatalysts 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Acyl chloridesOffers a metal-free alternative, proceeding through a nucleophilic catalysis mechanism.[4]
Heterogeneous Catalysts Zinc Oxide (ZnO)Acyl chloridesEasily separable and reusable, often used in ionic liquids.[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Indoles using Diethylaluminum Chloride (Et₂AlCl)

This protocol is adapted from a general method for the 3-acylation of indoles that does not require protection of the NH group and is applicable to a wide range of indoles with various functional groups.[6]

Materials:

  • Indole derivative

  • Acyl chloride

  • Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes or toluene)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a stirred solution of the indole derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of Et₂AlCl (1.1 mmol, 1.1 equivalents) in hexanes dropwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the acyl chloride (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.

Quantitative Data Summary (Selected Examples): [6]

Indole DerivativeAcyl ChlorideProductYield (%)
IndoleAcetyl chloride3-Acetylindole85
IndoleBenzoyl chloride3-Benzoylindole86
2-MethylindolePropionyl chloride2-Methyl-3-propionylindole92
5-BromoindoleAcetyl chloride5-Bromo-3-acetylindole89
Protocol 2: Organocatalytic C3-Acylation of N-Methylindole using DBN

This protocol utilizes 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst for the regioselective acylation of N-protected indoles.[4]

Materials:

  • N-Methylindole

  • Benzoyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-methylindole (1.0 mmol) in anhydrous toluene (5 mL), add DBN (0.15 mmol, 15 mol%).

  • Add benzoyl chloride (1.2 mmol, 1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. For N-methylindole, the reaction is typically complete within a few hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-acylindole.

Quantitative Data Summary (Selected Examples): [4]

SubstrateAcyl ChlorideProductYield (%)
N-MethylindoleBenzoyl chloride3-Benzoyl-1-methylindole65
1,2-DimethylindoleBenzoyl chloride3-Benzoyl-1,2-dimethylindole88
N-MethylpyrroleBenzoyl chloride2-Benzoyl-1-methylpyrrole>95

Application in Drug Development: Synthesis of Tolmetin

The Friedel-Crafts acylation is a key step in the synthesis of various pharmaceuticals. For instance, the DBN-catalyzed acylation protocol can be applied to the synthesis of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID).[4]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification indole Indole Derivative reaction_mix Reaction Mixture indole->reaction_mix solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->reaction_mix catalyst Catalyst (e.g., Et2AlCl) catalyst->reaction_mix acyl_chloride Acyl Chloride acyl_chloride->reaction_mix Slow Addition quench Quenching reaction_mix->quench TLC Monitoring extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Column Chromatography) drying->purification product 3-Acylindole Product purification->product

Caption: General experimental workflow for the Friedel-Crafts acylation of indoles.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_halide R-CO-Cl complex [R-CO-Cl---AlCl3] acyl_halide->complex lewis_acid AlCl3 lewis_acid->complex acylium R-C≡O+ (Acylium Ion) complex->acylium lewis_acid_complex [AlCl4]- sigma_complex Sigma Complex (Wheland Intermediate) acylium->sigma_complex deprotonation Deprotonation lewis_acid_complex->deprotonation Base indole Indole indole->sigma_complex sigma_complex->deprotonation product 3-Acylindole deprotonation->product hcl HCl deprotonation->hcl catalyst_regen AlCl3 (regenerated) deprotonation->catalyst_regen

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of indole.

Conclusion

The Friedel-Crafts acylation of indole derivatives remains a highly relevant and versatile transformation in modern organic synthesis. The protocols outlined in this document, utilizing both traditional Lewis acids and modern organocatalysts, provide reliable methods for accessing valuable 3-acylindole building blocks. Careful consideration of the substrate, catalyst, and reaction conditions is essential for achieving high yields and regioselectivity. The continued development of milder and more efficient catalytic systems will undoubtedly expand the scope and applicability of this important reaction in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Monitoring 2-(1H-Indol-1-yl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 2-(1H-indol-1-yl)ethanol using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Accurate monitoring of such reactions is critical in drug development and chemical synthesis to determine reaction completion, product purity, and to optimize reaction conditions.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar indole derivatives like this compound.

Application Note: RP-HPLC for Quantitative Analysis

This application note describes a robust RP-HPLC method for the quantitative determination of this compound. The method utilizes a C18 stationary phase with a gradient elution to ensure good separation of the starting materials, intermediates, and the final product. The intrinsic fluorescence of the indole moiety allows for highly sensitive detection using a fluorescence detector (FLD), which is often more selective and sensitive than UV detection for such compounds.[1]

The addition of a small amount of acid, such as formic acid, to the mobile phase helps to ensure consistent protonation of any ionizable groups and can improve peak shape.[1] This method is suitable for in-process control and final purity assessment of this compound.

Experimental Protocol: HPLC Analysis

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Reference standard of this compound

  • Reaction mixture samples

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Fluorescence Detector (FLD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Dilute the sample with the initial mobile phase composition (e.g., 1:100 or 1:1000) to a concentration within the linear range of the method.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[1]

4. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Fluorescence Detection Excitation: 280 nm, Emission: 350 nm[2]

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a calibration curve prepared from the reference standard.

Quantitative Data Summary (Representative)

The following table presents representative quantitative data for an optimized HPLC method. Actual values must be determined experimentally.

ParameterRepresentative Value
Retention Time (t_R) 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Thin-Layer Chromatography (TLC) Method

TLC is a simple, rapid, and cost-effective technique ideal for qualitatively monitoring the progress of a reaction.[3][4] It allows for the simultaneous analysis of the starting material, reaction mixture, and product on a single plate.

Application Note: TLC for Reaction Monitoring

This protocol describes the use of normal-phase TLC with a silica gel stationary phase to monitor the conversion of a starting material to this compound. By spotting the starting material, the reaction mixture, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top), one can visually track the disappearance of the starting material and the appearance of the product.[5] The relative polarities of the compounds will determine their retention factors (Rf), with more polar compounds having lower Rf values on a silica plate.[6]

Experimental Protocol: TLC Analysis

1. Materials and Reagents:

  • TLC plates (silica gel 60 F254 on aluminum or glass backing)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol)

  • Visualization agents (UV lamp, potassium permanganate or p-anisaldehyde stain)

2. Procedure:

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RXN).[5]

  • Spot the Plate: Using a capillary tube, apply a small spot of the diluted starting material solution to the SM lane. Apply a spot of the diluted reaction mixture to the RXN lane. For the co-spot lane, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[3]

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a staining solution (e.g., potassium permanganate) and gently heat with a heat gun until colored spots appear.

6. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[1]

  • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible in the RXN lane.

TLC Conditions and Representative Results
ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase 7:3 Hexane:Ethyl Acetate (this may require optimization)
Visualization UV light (254 nm), Potassium Permanganate stain
SpotExpected Rf Value (Representative)Observation
Starting Material (SM) 0.6A single spot corresponding to the less polar starting material.
Product 0.3A single spot corresponding to the more polar this compound.
Reaction Mixture (RXN) 0.6 and 0.3Initially, two spots are visible. As the reaction progresses, the spot at Rf 0.6 diminishes while the spot at Rf 0.3 intensifies.
Co-Spot (C) 0.6 and 0.3Two distinct spots should be visible, confirming the separation of the starting material and the product.

Visualizations

HPLC_Workflow start Start prep_sample Sample Preparation (Dilute & Filter) start->prep_sample inject Inject Sample into HPLC prep_sample->inject prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) hplc_setup HPLC Instrument Setup (Column, Method, Detector) prep_mobile->hplc_setup hplc_setup->inject separation Chromatographic Separation (C18 Column) inject->separation detection Detection (UV and/or Fluorescence) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration & Quantification) data_acq->analysis end End analysis->end

Caption: Workflow for HPLC analysis of this compound.

TLC_Workflow start Start prep_chamber Prepare Developing Chamber start->prep_chamber prep_plate Prepare TLC Plate (Draw Baseline) start->prep_plate develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate Spot Plate (SM, Co-spot, RXN) prep_plate->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Lamp dry_plate->visualize_uv visualize_stain Stain Plate & Heat visualize_uv->visualize_stain analyze Analyze Results (Calculate Rf, Assess Progress) visualize_stain->analyze end End analyze->end

Caption: Workflow for TLC monitoring of a chemical reaction.

References

Application of 2-(1H-Indol-1-yl)ethanol in the Synthesis of Quinazolinone Derivatives: A Proposed Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties include anti-inflammatory, anticancer, antibacterial, and anticonvulsant activities.[1] Indole moieties are also privileged structures in medicinal chemistry, known to confer a wide range of biological actions.[2] The combination of these two pharmacophores into a single molecular entity is a promising strategy for the development of novel therapeutic agents.

This document outlines a proposed application of 2-(1H-indol-1-yl)ethanol in the synthesis of N-substituted quinazolinone derivatives. The proposed pathway involves the initial oxidation of the primary alcohol of this compound to an aldehyde, followed by a cyclocondensation reaction with an appropriate anthranilamide derivative.

Proposed Synthetic Pathway

The proposed two-step synthesis of a 2-(1H-indol-1-ylmethyl)quinazolin-4(3H)-one derivative is illustrated below. This pathway involves an initial oxidation step to form an intermediate aldehyde, which then undergoes a well-established reaction to form the quinazolinone ring system.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclocondensation A This compound B 2-(1H-Indol-1-yl)acetaldehyde A->B Oxidizing Agent (e.g., PCC, Swern Oxidation) C 2-(1H-Indol-1-yl)acetaldehyde E 2-(1H-Indol-1-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one C->E Acid Catalyst (e.g., p-TSA) D Anthranilamide D->E F 2-(1H-Indol-1-ylmethyl)quinazolin-4(3H)-one E->F Oxidation (e.g., PIDA, Air) G start Start: This compound step1 Step 1: Oxidation (PCC in DCM) start->step1 intermediate Intermediate: 2-(1H-Indol-1-yl)acetaldehyde step1->intermediate step2 Step 2: Cyclocondensation (Anthranilamide, p-TSA) intermediate->step2 dihydro_intermediate Dihydroquinazolinone Intermediate step2->dihydro_intermediate step3 Step 3: Oxidation (PIDA or Air) dihydro_intermediate->step3 end Final Product: 2-(1H-Indol-1-ylmethyl)quinazolin-4(3H)-one step3->end

References

Application Notes and Protocols for the Reduction of Azido and Keto Groups in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical reduction of azido and keto functional groups, a critical transformation in the synthesis of diverse indole scaffolds. The methodologies outlined below are designed to be robust and adaptable for various substituted precursors, catering to the needs of medicinal chemistry and drug development programs.

Introduction

The simultaneous or sequential reduction of azido and keto moieties is a powerful strategy in heterocyclic chemistry, particularly for the construction of the indole nucleus. This transformation typically involves the conversion of an ortho-azidoaryl ketone to an amino alcohol, which can then undergo spontaneous or catalyzed cyclization to form the indole ring. The choice of reducing agent and reaction conditions is paramount to achieving high yields and chemoselectivity, avoiding undesired side reactions. This document details two primary protocols: a sequential one-pot Staudinger reduction followed by ketone reduction, and a direct reductive cyclization using catalytic hydrogenation.

Method 1: Sequential One-Pot Staudinger Reduction and Ketone Reduction

This protocol offers a mild and highly chemoselective approach for the synthesis of indoles from ortho-azidophenyl ketones. The Staudinger reaction selectively reduces the azide to an amine, leaving the ketone intact. Subsequent in-situ reduction of the ketone leads to the formation of an amino alcohol, which then cyclizes to the indole.

Experimental Protocol

Step 1: Staudinger Reduction of the Azido Group

  • To a solution of the ortho-azidoaryl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add triphenylphosphine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the azide starting material and the formation of the intermediate iminophosphorane.

  • Upon completion of the Staudinger reaction, add water (5.0 eq) to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine. Stir for an additional 1 hour.

Step 2: Reduction of the Keto Group and Cyclization

  • Cool the reaction mixture containing the in-situ generated amino ketone to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reduction of the ketone by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole.

Quantitative Data
Substrate (R group)Staudinger Reaction Time (h)Ketone Reduction Time (h)Overall Yield (%)
H2385
5-Cl2.53.582
4-OCH33478
6-F22.588

Workflow Diagram

Sequential_Reduction Start ortho-Azidoaryl Ketone Staudinger Staudinger Reduction (PPh3, THF) Start->Staudinger Hydrolysis Hydrolysis (H2O) Staudinger->Hydrolysis AminoKetone ortho-Aminoaryl Ketone (Intermediate) Hydrolysis->AminoKetone KetoneReduction Ketone Reduction (NaBH4) AminoKetone->KetoneReduction Cyclization Spontaneous Cyclization KetoneReduction->Cyclization Indole Substituted Indole Cyclization->Indole

Sequential Staudinger and Ketone Reduction Workflow

Method 2: Direct Reductive Cyclization via Catalytic Hydrogenation

This method provides a more atom-economical approach by utilizing catalytic hydrogenation to reduce both the azido and keto groups in a single synthetic operation. The choice of catalyst and reaction conditions is crucial to control the reaction pathway and prevent the formation of over-reduced byproducts.

Experimental Protocol
  • To a solution of the ortho-azidoaryl ketone (1.0 eq) in ethanol (0.1 M) in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indole.

Quantitative Data
Substrate (R group)Reaction Time (h)Hydrogen Pressure (psi)Yield (%)
H85092
5-Cl105089
4-OCH3125085
6-F75095

Reaction Mechanism Diagram

Reductive_Cyclization_Mechanism Substrate ortho-Azidoaryl Ketone H2_PdC H2, Pd/C Reduction Concurrent Reduction of Azide and Ketone Substrate->Reduction H2_PdC->Reduction Intermediate ortho-Aminoaryl Alcohol (Unstable Intermediate) Reduction->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Indole Substituted Indole Cyclization->Indole

Direct Reductive Cyclization Mechanism

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure proper grounding to prevent static discharge.

  • Metal hydrides like sodium borohydride react with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully in a fume hood.

These protocols provide a robust foundation for the synthesis of a wide array of indole derivatives. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve maximum yields and purity.

Application Note: High-Purity Isolation of 2-(1H-Indol-1-yl)ethanol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Indol-1-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications at the N-1 position are crucial for developing novel therapeutic agents. The purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed protocol for the efficient purification of crude this compound using silica gel column chromatography.

The primary challenge in the purification of N-alkylated indoles is the removal of unreacted starting materials, such as indole, and other process-related impurities. The protocol described herein employs a normal-phase silica gel column with a non-polar to polar solvent gradient system to achieve excellent separation and yield a high-purity product suitable for downstream applications.

Materials and Methods

Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • TLC developing chamber

Chemicals and Reagents:

  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)[1]

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Silica gel TLC plates with UV254 indicator

  • Cotton or glass wool

Data Presentation: Chromatographic Parameters

A summary of the quantitative data and conditions for the column chromatography purification is presented in the table below.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 300 mm
Crude Sample Loading 1.5 g
Silica Gel Amount 90 g (60:1 ratio to crude sample)
Mobile Phase n-Hexane and Ethyl Acetate (EtOAc)
Elution Mode Gradient Elution
Gradient Profile 10% EtOAc in Hexane to 40% EtOAc in Hexane
Flow Rate ~10 mL/min
Fraction Size 20 mL
Detection Method TLC with UV visualization (254 nm)
Typical Yield 85-95%
Purity (by HPLC/NMR) >98%

Experimental Protocols

1. Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.[2][3]

  • Prepare several TLC developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Dissolve a small amount of the crude this compound in dichloromethane.

  • Spot the solution onto TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp at 254 nm.

  • The ideal solvent system for the column is one that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities.[4][5]

2. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[1][7]

  • Add a thin layer (~1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of 90 g of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in n-hexane).[6]

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[1][7]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.[6]

3. Sample Loading (Dry Loading Method)

For compounds that may not be highly soluble in the initial mobile phase, dry loading is recommended to improve separation resolution.[1]

  • Dissolve 1.5 g of the crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add approximately 3-5 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Begin the elution by carefully adding the initial mobile phase (10% EtOAc in n-hexane) to the top of the column.

  • Maintain a constant flow of the eluent through the column.

  • Start collecting fractions (e.g., 20 mL each) as the solvent begins to elute from the column.

  • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., increase the percentage of ethyl acetate). A stepwise gradient could be:

    • 300 mL of 10% EtOAc in Hexane

    • 300 mL of 20% EtOAc in Hexane

    • 300 mL of 30% EtOAc in Hexane

    • 300 mL of 40% EtOAc in Hexane

  • Monitor the elution of compounds by spotting collected fractions onto TLC plates, developing them in the analysis solvent system, and visualizing under UV light.[1]

5. Product Isolation

  • Analyze the TLC plates of the collected fractions.

  • Combine the fractions that contain the pure this compound (single spot on TLC).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid or oil.

  • Determine the yield and confirm the purity and identity of the product using analytical techniques such as NMR and Mass Spectrometry.

Expected Results and Characterization

The purification should yield this compound with a purity of >98%. The identity of the purified compound can be confirmed by spectroscopic methods.

  • ¹H NMR (in CDCl₃): Expected signals would include the characteristic protons of the indole ring, and the two triplet signals for the -CH₂-CH₂-OH side chain.

  • ¹³C NMR (in CDCl₃): The spectrum should show the eight distinct signals for the indole core carbons and two signals for the ethanol side chain carbons.

  • Mass Spectrometry (ESI+): The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_sample->tlc_analysis dry_loading Dry Loading of Crude Sample crude_sample->dry_loading column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing column_packing->dry_loading Load Sample elution Gradient Elution (Hexane:EtOAc) dry_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions Identify Pure Fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product characterization Characterization (NMR, MS, Purity) pure_product->characterization

Caption: Workflow for the purification of this compound.

The protocol outlined in this application note provides a robust and reproducible method for the purification of crude this compound using silica gel column chromatography. By employing a gradient elution of n-hexane and ethyl acetate, this method effectively removes common impurities, yielding the target compound in high purity and good recovery. This procedure is well-suited for laboratory-scale synthesis and provides material of sufficient quality for use in further research and development activities.

References

Application Notes and Protocols: 2-(1H-Indol-1-yl)ethanol as a Versatile Building Block for the Synthesis of Pyridazino[4,5-b]indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products and synthetic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. A key challenge in medicinal chemistry is the development of efficient and modular synthetic routes to access novel alkaloid scaffolds. This application note details the use of 2-(1H-indol-1-yl)ethanol as a versatile and readily available building block for the synthesis of pyridazino[4,5-b]indoles, a class of indole alkaloids with promising therapeutic potential. The described protocols provide a strategic pathway to functionalized pyridazino[4,5-b]indoles, which have been investigated for their activities as kinase inhibitors and for their potential in treating a variety of diseases.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocols described herein, providing a clear comparison of reaction efficiencies and conditions.

Table 1: Synthesis of 2-(1H-Indol-1-yl)acetaldehyde

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1This compoundPyridinium chlorochromate (PCC)Dichloromethane (DCM)225~85

Table 2: Synthesis of 4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
22-(1H-Indol-1-yl)acetaldehyde, Ethyl glyoxalateHydrazine hydrateEthanol678 (reflux)~70-80

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Indol-1-yl)acetaldehyde

This protocol describes the oxidation of the starting material, this compound, to the corresponding aldehyde, which is a key intermediate for the subsequent cyclization reaction.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(1H-indol-1-yl)acetaldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure aldehyde.

Protocol 2: Synthesis of 4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole

This protocol details the cyclization of the intermediate aldehyde with a hydrazine to form the core structure of the pyridazino[4,5-b]indole alkaloid.

Materials:

  • 2-(1H-Indol-1-yl)acetaldehyde

  • Ethyl glyoxalate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(1H-indol-1-yl)acetaldehyde (1.0 eq) and ethyl glyoxalate (1.1 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the solid under vacuum to obtain the 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualizations

Logical Workflow for the Synthesis of Pyridazino[4,5-b]indoles

G A This compound B Oxidation (PCC, DCM) A->B C 2-(1H-Indol-1-yl)acetaldehyde B->C D Cyclization with Hydrazine and Ethyl Glyoxalate (Ethanol, Reflux) C->D E 4-Oxo-3,4-dihydro-5H- pyridazino[4,5-b]indole D->E F Further Functionalization E->F G Diverse Pyridazino[4,5-b]indole Alkaloid Analogs F->G G cluster_0 PI3K/AKT/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation & Survival mTOR->CellProliferation PyridazinoIndole Pyridazino[4,5-b]indole Alkaloid PyridazinoIndole->PI3K

Synthesis of 1-(phenyl)-1H-indoles using 2-(1H-Indol-1-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aryl-1H-indoles are a significant class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Their derivatives have demonstrated a broad spectrum of biological activities, finding applications as antipsychotics, such as Sertindole, and as potential agents in cancer therapy. This document provides detailed protocols and application notes for the synthesis of 1-phenyl-1H-indoles, with a focus on established methods and a conceptual approach for the transformation of 2-(1H-indol-1-yl)ethanol derivatives.

While direct, single-step synthesis of 1-phenyl-1H-indoles from this compound derivatives is not extensively documented in readily available literature, this document outlines a plausible hypothetical pathway for this conversion. Furthermore, it details established and reliable protocols for synthesizing 1-phenyl-1H-indoles, including the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one and the copper-catalyzed N-arylation of indoles.

Hypothetical Pathway: Synthesis from this compound Derivatives

A potential, albeit currently hypothetical, multi-step pathway for the synthesis of 1-phenyl-1H-indoles from this compound derivatives is proposed. This pathway involves an initial oxidation of the alcohol to an aldehyde, followed by the addition of a phenyl Grignard reagent, a subsequent oxidation to a ketone, and a final acid-catalyzed intramolecular cyclization.

hypothetical_pathway start This compound Derivative step1 Oxidation (e.g., PCC, DMP) start->step1 intermediate1 2-(1H-Indol-1-yl)acetaldehyde step1->intermediate1 step2 Grignard Reaction (Phenylmagnesium bromide) intermediate1->step2 intermediate2 1-Phenyl-2-(1H-indol-1-yl)ethanol step2->intermediate2 step3 Oxidation (e.g., PCC, DMP) intermediate2->step3 intermediate3 1-Phenyl-2-(1H-indol-1-yl)ethanone step3->intermediate3 step4 Acid-Catalyzed Intramolecular Cyclization intermediate3->step4 product 1-Phenyl-1H-indole step4->product

Figure 1: A hypothetical multi-step pathway for the synthesis of 1-phenyl-1H-indole from a this compound derivative.

Established Protocol 1: Cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one Analogues

A reliable method for the synthesis of 1-phenyl-1H-indoles involves the acid-catalyzed cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one analogues. This method is advantageous due to its operational simplicity and the accessibility of the starting materials.[1][2]

Reaction Scheme

cyclization_reaction reactant 1-Phenyl-2-(phenylamino)-ethan-1-one product 1-Phenyl-1H-indole reactant->product Cyclization reagents Trifluoroacetic Acid (TFA) Glacial Acetic Acid reagents->product conditions Reflux, 5-8 hours conditions->product

Figure 2: General reaction scheme for the synthesis of 1-phenyl-1H-indole via cyclization.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, charge 1-phenyl-2-(phenylamino)-ethan-1-one analogue (0.0039 moles), trifluoroacetic acid (0.0082 moles), and 10 mL of glacial acetic acid.[1]

  • Reaction Conditions: The reaction mixture is refluxed for a period of 5 to 8 hours in the dark.[2]

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into 100 g of crushed ice.[1]

  • Purification: The resulting precipitate is filtered, dried, and purified by recrystallization from a mixture of petroleum ether and methanol to afford the desired 1-phenyl-1H-indole.[1]

Quantitative Data
CompoundStarting MaterialYield (%)Melting Point (°C)
1-(p-tolyl)-1H-indole1-(p-tolyl)-2-(phenylamino)-ethan-1-one80.85140

Data sourced from Thaker et al., 2023.[1]

Established Protocol 2: Copper-Catalyzed N-Arylation of Indole

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of C-N bonds. Copper-catalyzed N-arylation of indoles provides a versatile and efficient route to 1-aryl-1H-indoles.[3][4]

Reaction Scheme

N_arylation_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions indole Indole product 1-Phenyl-1H-indole indole->product Cu-catalyzed Cross-Coupling aryl_halide Aryl Halide (e.g., Iodobenzene) aryl_halide->product Cu-catalyzed Cross-Coupling catalyst Copper(I) Oxide (Cu₂O) catalyst->product base Potassium Phosphate (K₃PO₄) base->product solvent Ethanol solvent->product

Figure 3: Workflow for the copper-catalyzed N-arylation of indole.

Experimental Protocol (Microwave-Assisted)

This protocol utilizes a one-pot, two-step sequence involving an initial Fischer indolisation followed by a copper-catalyzed N-arylation, which can be adapted for the direct N-arylation of indole.[4]

  • Reaction Setup: To a microwave vial, add indole (1.0 mmol), aryl iodide (1.2 mmol), copper(I) oxide (10 mol%), and potassium phosphate (3.0 mmol) in ethanol (2 mL).[4]

  • Reaction Conditions: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).[4]

  • Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-phenyl-1H-indole.

Quantitative Data for N-Arylation of Indoles
Aryl HalideCatalyst SystemBaseSolventYield (%)
IodobenzeneCu₂OK₃PO₄EthanolHigh (Specific yield not detailed)
Aryl IodidesCuO-WaterHigh (Specific yield not detailed)

Data is generalized from multiple sources describing copper-catalyzed N-arylation.[3][4]

Application in Drug Development

The indole nucleus is a fundamental component in numerous biologically active compounds.[1] 1-phenyl-1H-indole derivatives, in particular, have been investigated for their potential as anticancer agents. Their structural framework allows for diverse functionalization, enabling the modulation of their physicochemical and pharmacokinetic properties to optimize their therapeutic potential. The synthetic routes detailed herein provide robust methods for accessing these valuable scaffolds for further investigation in drug discovery programs.

References

Troubleshooting & Optimization

Common side products in 2-(1H-Indol-1-yl)ethanol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Indol-1-yl)ethanol. Our aim is to help you identify and prevent the formation of common side products, thereby improving the yield and purity of your target compound.

Troubleshooting Guide: Common Side Products and Their Prevention

During the synthesis of this compound, the desired N-alkylation of indole can be accompanied by the formation of several side products. This guide will help you identify these byproducts and provide strategies to minimize their formation.

Issue 1: Formation of C3-Alkylated Isomer

A primary side product is the C3-alkylated isomer, 3-(2-hydroxyethyl)-1H-indole. The indole anion is an ambident nucleophile, with reactive sites at both the nitrogen (N1) and the C3 position. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.[1]

Troubleshooting Steps:

  • Choice of Base and Solvent: The solvent and counter-ion of the base play a crucial role in directing the alkylation. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation, leaving the indole anion more available for reaction at the nitrogen.[2][3] In contrast, less polar solvents like THF can lead to a higher proportion of C3-alkylation. The use of stronger bases that lead to a more "free" indolide anion also tends to favor N-alkylation.

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the selectivity for N-alkylation. The PTC facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase, where it is more likely to react at the nitrogen atom.

Issue 2: Formation of N,C-Dialkylated Side Product

The formation of 1,3-bis(2-hydroxyethyl)-1H-indole is another common issue, arising from the alkylation at both the N1 and C3 positions. This is more likely to occur if the reaction conditions favor C3-alkylation and an excess of the alkylating agent is used.

Troubleshooting Steps:

  • Stoichiometry of Reagents: Use a stoichiometric amount or a slight excess of the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) relative to indole. A large excess of the alkylating agent can increase the likelihood of dialkylation.

  • Optimize for N-Alkylation: By implementing the strategies to favor N-alkylation as described above (choice of solvent, base, and temperature), you will inherently reduce the formation of the C3-alkylated intermediate that leads to the dialkylated product.

Issue 3: Polymerization of Ethylene Oxide

When using ethylene oxide as the alkylating agent, there is a risk of forming polyethylene glycol (PEG)-like oligomers. This occurs when the alcoholate of the product, this compound, or the indolide anion itself, initiates the ring-opening polymerization of ethylene oxide.

Troubleshooting Steps:

  • Control Ethylene Oxide Addition: Add ethylene oxide slowly and in a controlled manner to the reaction mixture. This prevents a high local concentration of the reagent, which can favor polymerization.

  • Temperature Control: Maintain a controlled reaction temperature. Exothermic polymerization can be difficult to manage and can lead to a runaway reaction.

  • Stoichiometry: Use a precise stoichiometry of ethylene oxide to indole to minimize the chances of unreacted ethylene oxide being available for polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are the C3-alkylated isomer, 3-(2-hydroxyethyl)-1H-indole, and the N,C-dialkylated product, 1,3-bis(2-hydroxyethyl)-1H-indole. If ethylene oxide is used as the alkylating agent, polymerization can lead to the formation of polyethylene glycol-type byproducts.

Q2: How can I increase the yield of the desired N-alkylated product over the C3-alkylated isomer?

To favor N-alkylation, you should consider the following:

  • Solvent: Use polar aprotic solvents like DMF or DMSO.[2][3]

  • Base: Employ a strong base such as sodium hydride (NaH) to fully deprotonate the indole. The nature of the counter-ion is also important; potassium salts often give higher N-selectivity than sodium or lithium salts in less polar solvents.[1]

  • Temperature: In some cases, higher temperatures may favor the thermodynamically preferred N-alkylated product.[2]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst is a highly effective method to enhance N-alkylation selectivity.

Q3: What is the best way to purify this compound from its side products?

Column chromatography on silica gel is the most common and effective method for purifying this compound from its C3-alkylated and dialkylated isomers. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the products based on their polarity.

Quantitative Data on Regioselectivity

The regioselectivity of indole alkylation is highly dependent on the reaction conditions. The following table summarizes the influence of different bases and solvents on the N/C-alkylation ratio.

Alkylating AgentBaseSolventN/C RatioYield (%)Reference
Ethyl IodideKHTHF>99:195F. De Angelis et al., Synthesis, 1981
Ethyl IodideNaHTHF1:190F. De Angelis et al., Synthesis, 1981
Ethyl IodideLiHTHF1:385F. De Angelis et al., Synthesis, 1981
Ethyl IodideEtMgBrTHF1:980F. De Angelis et al., Synthesis, 1981
Ethyl IodideNaHDMF>99:192F. De Angelis et al., Synthesis, 1981
Benzyl BromideK₂CO₃DMF9:188H. J. He et al., Tetrahedron, 2004
Benzyl BromideCs₂CO₃DMF>99:195H. J. He et al., Tetrahedron, 2004

Note: While this data is for similar alkylating agents, it illustrates the general trends applicable to the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using 2-Chloroethanol and Sodium Hydride

This protocol is a standard method for the N-alkylation of indole.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 2-Chloroethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_products Products Indole Indole Indolide_Anion Indolide Anion Indole->Indolide_Anion Base N_Alkylated This compound (Desired Product) Indolide_Anion->N_Alkylated N-attack C3_Alkylated 3-(2-hydroxyethyl)-1H-indole (Side Product) Indolide_Anion->C3_Alkylated C3-attack Alkylating_Agent 2-Chloroethanol or Ethylene Oxide Alkylating_Agent->N_Alkylated Alkylating_Agent->C3_Alkylated Dialkylated 1,3-bis(2-hydroxyethyl)-1H-indole (Side Product) C3_Alkylated->Dialkylated Further Alkylation Troubleshooting_Workflow cluster_solutions Troubleshooting Solutions Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify_Side_Product Identify Major Side Product(s) Analysis->Identify_Side_Product C3_Alkylation High C3-Alkylation? Identify_Side_Product->C3_Alkylation Dialkylation High Dialkylation? Identify_Side_Product->Dialkylation Polymerization Polymerization? Identify_Side_Product->Polymerization Optimize_NC Optimize N/C Selectivity: - Change solvent to DMF/DMSO - Use stronger base (e.g., NaH, KH) - Increase temperature - Use Phase-Transfer Catalyst C3_Alkylation->Optimize_NC Yes Dialkylation->Optimize_NC Also consider Optimize_Stoichiometry Adjust Stoichiometry: - Use 1.0-1.1 eq. of  alkylating agent Dialkylation->Optimize_Stoichiometry Yes Control_EO Control Ethylene Oxide Addition: - Slow, controlled addition - Maintain constant temperature Polymerization->Control_EO Yes Optimize_NC->Analysis Re-run Reaction Optimize_Stoichiometry->Analysis Re-run Reaction Control_EO->Analysis Re-run Reaction

References

Technical Support Center: Synthesis of 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(1H-Indol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method is the N-alkylation of indole with a 2-hydroxyethylating agent. The two primary approaches are:

  • Reaction with 2-Haloethanols: Using reagents like 2-chloroethanol or 2-bromoethanol in the presence of a strong base. This is a classical and widely used method.

  • Reaction with Ethylene Oxide: This involves the ring-opening of ethylene oxide by the indole anion. This method can be highly efficient but requires careful handling of gaseous and highly reactive ethylene oxide.

Q2: Why is my reaction yield low?

A2: Low yields in the N-alkylation of indole can stem from several factors:

  • Incomplete Deprotonation: The indole N-H is not fully deprotonated, leading to unreacted starting material. This can be caused by an insufficient amount of base, a base that is not strong enough, or the presence of moisture.[1]

  • Poor Reagent Quality: Purity of the indole, alkylating agent, and especially the solvent is critical. Water or other protic impurities can quench the strong base and the reactive indolate anion.[1]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.[2]

  • Side Reactions: The primary competing reaction is C3-alkylation. Product degradation under harsh basic or high-temperature conditions can also occur.[1]

Q3: How can I minimize the formation of the C3-alkylated side product?

A3: Achieving high N-selectivity is a common challenge. To favor the desired N-alkylated product over the C3-alkylated isomer, consider the following strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF generally favors N-alkylation.[1][2] The solvent choice can significantly influence the position of the counter-ion (e.g., Na+) and thus the reactivity of the indolate anion.

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker base (like KOH or Cs₂CO₃) in a two-phase system can often provide high N-selectivity under milder conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Degraded Base Strong bases like NaH are moisture-sensitive. Use a fresh bottle or a properly stored batch. Ensure handling under an inert atmosphere (Nitrogen or Argon).
Wet Solvent/Reagents Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for DMF). Ensure indole and the alkylating agent are dry.[1]
Insufficient Base Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the indole N-H.[1]
Low Reaction Temperature The activation energy may not be reached. Gradually increase the reaction temperature and monitor progress via TLC. For many N-alkylations, temperatures from room temperature to 80 °C are effective.[2]
Issue 2: Poor Regioselectivity (Significant C3-Alkylation)
Potential Cause Recommended Solution
Kinetic Control Favors C3-Alkylation Increase the reaction temperature and/or reaction time to favor the formation of the more thermodynamically stable N-alkylated product.[1]
Solvent Effects The solvent system influences the reactivity of the indolate anion. Polar aprotic solvents like DMF or DMSO are generally preferred for N-alkylation over less polar solvents like THF.[2]
Base/Counter-ion Effects The choice of base can impact selectivity. Consider switching from a sodium base (NaH) to a potassium (KH) or cesium (Cs₂CO₃) base, as larger counter-ions can sometimes favor N-alkylation.
Issue 3: Product Degradation or Complex Mixture
Potential Cause Recommended Solution
Harsh Reaction Conditions Indoles can be unstable at very high temperatures or under strongly basic conditions for prolonged periods.[1] Reduce the reaction temperature and monitor carefully to stop the reaction upon completion.
Workup Issues Quenching the reaction with strong acid can lead to degradation or polymerization of indole derivatives. Quench carefully at 0 °C with a milder reagent like saturated aqueous ammonium chloride solution.[1]
Oxidation The product may be sensitive to air oxidation, especially during workup and purification. Consider performing the workup and chromatography under a stream of inert gas.

Comparative Data on Reaction Conditions

The following table summarizes different conditions for the N-alkylation of indole, which can be adapted for the synthesis of this compound.

Method Base (Equiv.) Solvent Catalyst Temp (°C) Typical Yield Selectivity Reference
Classical NaH (1.2)Anhydrous DMFNone0 to 6060-85%Good to Excellent N-selectivity[1]
Phase Transfer KOH (solid)Toluene/H₂OTBAB70-9075-95%Excellent N-selectivityGeneral PTC
Cesium Carbonate Cs₂CO₃ (1.5)AcetonitrileNoneReflux70-90%High N-selectivity[3]
Copper-Catalyzed KOHDioxaneCuI / Ligand100Moderate to GoodHigh N-selectivity[4]

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Classical Synthesis using Sodium Hydride

This protocol describes the N-alkylation of indole with 2-chloroethanol using NaH in DMF.

Materials:

  • Indole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • 2-Chloroethanol (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole.

  • Add anhydrous DMF to dissolve the indole (concentration ~0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. This indicates the formation of the indolate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add 2-chloroethanol dropwise to the mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Indole in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (Deprotonation) B->C D 4. Add 2-Chloroethanol (Alkylation) C->D E 5. Heat & Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry, Filter & Concentrate H->I J 10. Column Chromatography I->J K This compound J->K Purified Product troubleshooting_low_yield Troubleshooting Guide: Diagnosing Low Yield start Low Yield Observed check_tlc Analyze reaction TLC. What is the major spot? start->check_tlc sm_present Mainly Starting Material check_tlc->sm_present Starting Material side_products Multiple Side Products check_tlc->side_products Side Products no_reaction Baseline or Streaking check_tlc->no_reaction Degradation cause_sm Cause: Incomplete Reaction sm_present->cause_sm cause_side Cause: Poor Selectivity or Degradation side_products->cause_side cause_degrad Cause: Product Degradation no_reaction->cause_degrad sol_sm1 Check Base Activity & Stoichiometry cause_sm->sol_sm1 sol_sm2 Ensure Anhydrous Conditions cause_sm->sol_sm2 sol_sm3 Increase Temp / Time cause_sm->sol_sm3 sol_side1 Optimize Temp / Solvent cause_side->sol_side1 sol_side2 Consider Milder Conditions (e.g., PTC) cause_side->sol_side2 sol_degrad1 Use Milder Quench cause_degrad->sol_degrad1 sol_degrad2 Lower Reaction Temperature cause_degrad->sol_degrad2 regioselectivity Key Factors Controlling N- vs. C3-Alkylation of Indole cluster_factors Influencing Factors Indolate Indolate Anion (Nucleophile) N_Alkylation N-Alkylation Product (Thermodynamic) Indolate->N_Alkylation Path A C3_Alkylation C3-Alkylation Product (Kinetic) Indolate->C3_Alkylation Path B Temp Higher Temperature Temp->N_Alkylation Favors Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->N_Alkylation Favors PTC Phase-Transfer Catalyst PTC->N_Alkylation Strongly Favors

References

Optimizing reaction conditions for N-alkylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-Alkylation of Indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons, and how can I improve the conversion?

Answer: Low conversion can stem from several factors related to reagents and reaction conditions. Consider the following troubleshooting steps:

  • Insufficient Basicity: The indole N-H is not very acidic (pKa ≈ 17 in DMSO) and requires a suitable base for deprotonation.[1] If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed efficiently.[1]

    • Solution: Switch to a stronger base. For classical N-alkylations, sodium hydride (NaH) is a common and effective choice.[1][2] Other strong bases like potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific reaction.[1]

  • Poor Reagent/Solvent Purity: The purity of the indole, alkylating agent, and solvent is critical.[3] Water and other protic impurities can quench the strong base and the indolate anion, halting the reaction.[3][4]

    • Solution: Ensure all reagents are pure and use anhydrous (dry) solvents.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[4][5]

  • Poor Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[1]

    • Solution: Change to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often used as they effectively dissolve the indolate anion and other reagents.[1][6]

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at the current temperature.[1]

    • Solution: Increase the reaction temperature. Higher temperatures often favor N-alkylation and can dramatically improve yields.[1][3] For some systems, increasing the temperature from room temperature to 80 °C or higher is beneficial.[1][4]

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making the alkylation more challenging.[1][3]

    • Solution: For deactivated indoles, more forcing conditions may be required, such as using a stronger base, a higher temperature, or a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide).[1]

G start Low / No Conversion check_base Is the base strong enough? (e.g., NaH, KOH) start->check_base check_purity Are reagents & solvent pure/anhydrous? check_base->check_purity Yes use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No check_solubility Are all components soluble? check_purity->check_solubility Yes dry_reagents Use anhydrous solvents & inert atmosphere check_purity->dry_reagents No check_temp Is the reaction temperature adequate? check_solubility->check_temp Yes change_solvent Change solvent (e.g., DMF, DMSO) check_solubility->change_solvent No increase_temp Increase reaction temperature check_temp->increase_temp No

Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (Predominant C3-Alkylation)

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated product. How can I improve N-selectivity?

Answer: The competition between N- and C3-alkylation is a very common challenge, as the C3 position of the indole ring is inherently nucleophilic.[4] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: This is one of the most critical factors. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the classical approach to favor N-alkylation.[4] The strong base ensures complete deprotonation of the indole nitrogen, forming the more nucleophilic indolate anion which preferentially undergoes alkylation.[3][4] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the C3-alkylated product.[3][4] In some cases, increasing the temperature to 80 °C has resulted in almost exclusive N-alkylation.[4]

  • Catalyst and Ligand Systems: Modern catalytic methods provide excellent control over regioselectivity. For example, in copper-hydride (CuH) catalyzed alkylations, the choice of ligand can determine the outcome.[3] Using a ligand like DTBM-SEGPHOS provides high N-selectivity, while a different ligand like Ph-BPE can steer the reaction towards C3-alkylation.[4][7]

  • Blocking the C3 Position: If the C3 position of the indole is already substituted, the possibility of C3-alkylation is significantly reduced or eliminated.[3]

  • Phase-Transfer Catalysis (PTC): This method, often using bases like KOH or K₂CO₃ in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt), can be a milder alternative that often favors N-alkylation.[1][8]

G start Poor Regioselectivity (C3-Alkylation) cause1 Incomplete Deprotonation start->cause1 cause2 Kinetic Control Favors C3 start->cause2 cause3 Catalyst/Conditions Favor C3 start->cause3 solution1 Use Strong Base in Polar Aprotic Solvent (e.g., NaH in DMF) cause1->solution1 solution4 Consider Phase-Transfer Catalysis (PTC) cause1->solution4 solution2 Increase Reaction Temperature cause2->solution2 solution3 Use N-Selective Catalyst System (e.g., CuH/DTBM-SEGPHOS) cause3->solution3

Troubleshooting workflow for poor regioselectivity.
Issue 3: Formation of Dialkylated Products

Question: My reaction is producing dialkylated products. How can I prevent this?

Answer: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[4] To minimize this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[4]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration and reduces the likelihood of a second alkylation event.[4]

  • Monitor the Reaction: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS and stop it once the desired mono-N-alkylated product has formed.[4]

  • Lower the Temperature: Reducing the reaction temperature can help control reactivity and prevent over-alkylation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the "classical" conditions for the N-alkylation of indoles? A1: The classical and most widely used method involves a two-step protocol: first, deprotonation of the indole with a strong base, followed by the addition of an alkylating agent.[6][9] A common set of conditions is using sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., bromide or iodide).[1][3][9]

Q2: Are there milder alternatives to using strong bases like sodium hydride? A2: Yes, several milder methods have been developed to avoid the use of harsh and moisture-sensitive reagents like NaH.[1] These include:

  • Phase-Transfer Catalysis (PTC): This technique often uses weaker, safer inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a biphasic system with a phase-transfer catalyst.[1][8]

  • Carbonate Bases: Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, particularly for more reactive alkylating agents.[1]

  • Transition Metal Catalysis: Methods catalyzed by copper or palladium can proceed under neutral or mildly basic conditions.[1][10]

Q3: How does the choice of solvent affect the reaction? A3: The solvent plays a crucial role in solubility, reaction rate, and selectivity.[1]

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent for dissolving the indolate anion formed with strong bases and are very common in classical N-alkylation protocols.[1][6]

  • Ethereal Solvents (THF): THF is also commonly used, but in some cases, mixtures of THF and DMF are employed to improve selectivity for N-alkylation.[3]

  • Biphasic Systems (e.g., Toluene/Water): These are used in phase-transfer catalysis, allowing for the use of aqueous inorganic bases.[8][11]

Q4: My reaction is very slow. What can I do to improve the rate? A4: A slow reaction can be due to several factors:

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[3] You may need to use a less hindered substrate or a more reactive alkylating agent.[3]

  • Leaving Group: The nature of the leaving group on the alkylating agent is important. The general reactivity trend is I > Br > Cl > OTs. Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate reactions with alkyl chlorides or bromides through an in-situ Finkelstein reaction.

  • Temperature: As mentioned previously, increasing the temperature can increase the reaction rate.[1] However, be mindful of potential degradation of starting materials or products at high temperatures.[3]

Q5: How can I analyze my reaction mixture to identify N- vs. C-alkylation? A5: Standard analytical techniques are effective for identifying and quantifying products:

  • Thin Layer Chromatography (TLC): Useful for a rapid, initial assessment of reaction progress and the number of products formed.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the mass of the products, confirming that alkylation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation to confirm N- versus C-alkylation.[4] The disappearance of the N-H proton signal in ¹H NMR is a key indicator of successful N-alkylation.

Data Presentation

The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Effect of Solvent and Temperature on N- vs. C3-Alkylation of 2,3-Dimethylindole

EntryBase (Equiv.)SolventTemp (°C)Time (h)N/C3 RatioYield (%)
1NaH (1.2)THFRT15Poor-
2NaH (4)DMFRT-Improved-
3NaH (4)THF/DMF (1:1)RT-1:1-
4NaH (4)DMF80< 15 min>99:191
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[3]

Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex

EntryIndole SubstrateAldimineYield (%)Enantiomeric Ratio (e.r.)
1IndoleN-Boc-phenylmethanimine6198.5:1.5
23-Methylindole (Skatole)N-Boc-phenylmethanimine7794.5:5.5
3Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6
4IndoleN-Cbz-phenylmethanimine8690.5:9.5
5Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5
Reaction conditions: 10 mol% catalyst in THF at room temperature.[3][12]

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol is a classical and widely used method for the N-alkylation of indoles.[3][5]

Materials:

  • Indole substrate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride)

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation & Workup A 1. Add indole (1.0 eq) to flame-dried flask under N2/Ar B 2. Dissolve in anhydrous DMF or THF (0.1-0.5 M) A->B C 3. Cool solution to 0 °C (ice bath) B->C D 4. Add NaH (1.1-1.5 eq) portion-wise at 0 °C C->D E 5. Stir at 0 °C for 30 min, then warm to RT until H2 evolution ceases D->E F 6. Re-cool to 0 °C, add alkylating agent (1.0-1.2 eq) dropwise E->F G 7. Stir at RT or heat as needed. Monitor by TLC/LC-MS F->G H 8. Quench with sat. aq. NH4Cl at 0 °C G->H I 9. Extract with organic solvent, wash, dry, and concentrate H->I

General experimental workflow for N-alkylation using NaH.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).[3][5]

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.[3][5]

  • Cool the solution to 0 °C in an ice bath.[3][5]

  • Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [3][5]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[3]

  • Cool the reaction mixture back to 0 °C.[3]

  • Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.[3] The reaction can be stirred at room temperature or heated as required.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[3][5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography as needed.

References

Storage and handling guidelines for 2-(1H-Indol-1-yl)ethanol to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the proper storage and handling of 2-(1H-Indol-1-yl)ethanol to ensure its stability and integrity for research and development purposes. The following frequently asked questions (FAQs) and troubleshooting guide address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: To maximize stability, solid this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For related indole compounds, long-term storage at low temperatures, such as -20°C or -80°C, is recommended to ensure maximum stability.[1] A supplier of the similar compound 2-(1H-Indol-3-yl)ethanol recommends storage in a refrigerator at 2-8°C.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can contribute to the degradation of indole-containing compounds are exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions.[1] The indole ring is susceptible to oxidation.[1] However, substitution on the nitrogen atom of the indole ring, as is the case with this compound, may inhibit the initial hydroxylation and subsequent degradation.

Q3: What are the visual indicators of this compound degradation?

A3: Degradation of indole compounds is often indicated by a change in color, typically to a yellow or brownish hue.[1] The appearance of particulate matter or any change in the physical appearance of the solid compound can also suggest degradation.

Q4: Can I store this compound in solution?

A4: Long-term storage of this compound in solution is generally not recommended due to an increased risk of degradation.[1] If temporary storage in solution is necessary, use a high-purity, deoxygenated solvent, protect the solution from light, and store it at a low temperature. For similar compounds, aqueous solutions are not recommended for storage for more than a day.[1]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Oxidation and/or photodegradation due to improper storage.It is best to discard the discolored material as its purity may be compromised. For future use, ensure the compound is stored in a tightly sealed, light-resistant container at the recommended low temperature.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) of a freshly prepared solution Degradation of the solid compound prior to dissolution or degradation during sample preparation.Prepare a fresh solution using a new, properly stored vial of the compound. Minimize the exposure of the sample to light and elevated temperatures during preparation. Use high-purity, deoxygenated solvents if possible. If the issue persists, the original stock of the compound may have degraded.
Inconsistent or unexpected experimental results Degradation of the compound leading to a lower concentration of the active molecule or the presence of impurities.Verify the purity of your this compound using a validated analytical method (see Experimental Protocols section). If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage and handling guidelines.
Precipitate forms in a stored solution Degradation leading to the formation of insoluble byproducts or poor solubility in the chosen solvent.Do not use the solution. Prepare a fresh solution for your experiment. If solubility is a persistent issue, consider using a different solvent system.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Minimizes thermal degradation.[1]
Light Store in an amber or opaque vialPrevents photodegradation.[1]
Atmosphere Tightly sealed containerMinimizes exposure to oxygen and moisture.[1]
Form SolidMore stable than in solution.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is a general guideline for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent.
  • Add 0.1 M hydrochloric acid.
  • Incubate at 60°C for 24 hours.
  • Neutralize the sample before analysis.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent.
  • Add 0.1 M sodium hydroxide.
  • Incubate at 60°C for 24 hours.
  • Neutralize the sample before analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.
  • Add 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Place the solid compound and a solution of the compound at 80°C for 48 hours.

5. Photostability:

  • Expose a solution of the compound to a light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Visualizations

G cluster_storage Optimal Storage cluster_handling Proper Handling cluster_stability Ensures Stability cluster_degradation Avoids Degradation Solid Store as Solid Cool Cool Temperature (2-8°C or -20°C) Solid->Cool Dark Protect from Light (Amber Vial) Cool->Dark Sealed Tightly Sealed Container Dark->Sealed Stability Chemical Stability and Purity Sealed->Stability Ventilation Good Ventilation (Fume Hood) PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Solution Avoid Long-Term Solution Storage PPE->Solution Solution->Stability Degradation Degradation Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photolysis Photolysis Degradation->Photolysis

References

Troubleshooting low yield in the reduction of 2-amino-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the reduction of 2-amino-1-(1H-indol-3-yl)ethanone to 2-amino-1-(1H-indol-3-yl)ethanol. This document provides troubleshooting advice and frequently asked questions to help optimize reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-amino-1-(1H-indol-3-yl)ethanol, which typically proceeds via the reduction of a 3-(2-aminoacetyl)indole precursor.[1]

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) may have degraded due to improper storage or handling.[1] 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[1] 3. Poor Quality Starting Material: The 2-amino-1-(1H-indol-3-yl)ethanone precursor may be impure.[1] 4. Suboptimal Solvent: The chosen solvent may not be suitable for the reduction.[1]1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known, reliable substrate. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[1] 3. Purify the starting material before the reduction step. Impurities can interfere with the reaction.[1] 4. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used.[1] For LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.
Presence of Multiple Spots on TLC (Side Products) 1. Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to the reduction of the indole ring itself, especially under harsh conditions. 2. Hydrogenolysis: With LiAlH₄, the hydroxyl group in the product can be cleaved, leading to the formation of a 3-ethylindole derivative. 3. Indole Ring Reduction: Using NaBH₄ in strongly acidic media (e.g., trifluoroacetic acid) can lead to the reduction of the indole C2-C3 double bond, forming an indoline derivative.[2] 4. Dimerization/Polymerization: 3-substituted indoles can be unstable under acidic conditions, leading to the formation of dimers or polymers.1. Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and carefully control the stoichiometry. 2. This is a known side reaction with LiAlH₄ and 3-hydroxymethylindoles. Consider using NaBH₄ as a safer alternative. 3. Avoid strongly acidic conditions when using NaBH₄ unless the indoline is the desired product.[2] 4. Maintain neutral or slightly basic conditions during the reaction and workup to minimize degradation of the indole ring.
Difficult Product Isolation and Purification 1. Product Polarity: The amino alcohol product is polar and may have significant water solubility, leading to loss during aqueous workup. 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. 3. Product Instability: The purified product can be sensitive to light and air.1. During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water (salting-out effect). Use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol.[1] 2. Add a small amount of brine or a different organic solvent to help break up emulsions. Centrifugation can also be effective if available. 3. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Store the product in a tightly sealed container in a cool, dark place. Protect the reaction and the purified product from direct light by using amber-colored glassware or by wrapping the flasks in aluminum foil.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-amino-1-(1H-indol-3-yl)ethanol?

A1: The most prevalent method involves the reduction of a 3-(2-aminoacetyl)indole precursor.[1] This precursor can be synthesized through various methods, often starting from indole. The subsequent reduction of the ketone functionality yields the desired amino alcohol.[1]

Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

A2: The choice of reducing agent depends on the specific substrate and desired outcome.

  • Sodium Borohydride (NaBH₄): It is a milder reducing agent and is generally preferred for its safety and ease of handling. It selectively reduces ketones in the presence of many other functional groups.[3] However, its reactivity can sometimes be sluggish.

  • Lithium Aluminum Hydride (LiAlH₄): It is a much stronger reducing agent and will readily reduce the ketone.[3] However, it is also more reactive and can lead to side reactions like the reduction of the indole ring or hydrogenolysis of the resulting alcohol. It requires anhydrous conditions and careful handling due to its pyrophoric nature.[3]

Q3: How can I improve the yield of the reduction?

A3: To improve the yield, consider the following:

  • Purity of Starting Material: Ensure your 3-(2-aminoacetyl)indole is of high purity.

  • Reaction Conditions: Optimize the temperature, reaction time, and solvent. For NaBH₄, using a protic solvent like methanol or ethanol can enhance its reducing power.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete conversion of the starting material.

  • Workup Procedure: A careful workup is crucial to minimize product loss, especially considering the product's polarity.[1]

Q4: What are the key considerations for purifying 2-amino-1-(1H-indol-3-yl)ethanol?

A4: The purification of this polar and basic compound can be challenging. Key considerations include:

  • Extraction: Use a salting-out effect by adding brine to the aqueous layer to improve extraction efficiency.[1]

  • Chromatography: Column chromatography on silica gel is a common purification method. Due to the basic nature of the amino group, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonia, to prevent peak tailing. Alternatively, alumina can be used as the stationary phase.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Data Presentation

Table 1: Comparison of Common Reduction Methods

Reducing AgentSolventTemperature (°C)Typical Reaction Time (hours)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄) Methanol/Ethanol0 to Room Temp.2 - 670 - 90Safer, easier workup, may require longer reaction times.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF/Ether0 to Reflux1 - 465 - 85Highly reactive, requires inert atmosphere, potential for over-reduction.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol/MethanolRoom Temp.4 - 1260 - 85Requires specialized equipment, can sometimes lead to indole ring reduction.

Note: The yield ranges are illustrative and can vary significantly based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Recommended Protocol: Reduction using Sodium Borohydride

This protocol describes a general procedure for the reduction of 2-amino-1-(1H-indol-3-yl)ethanone using sodium borohydride.

Materials:

  • 2-amino-1-(1H-indol-3-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate or a mixture of chloroform and isopropanol

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the 2-amino-1-(1H-indol-3-yl)ethanone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) multiple times. To improve extraction efficiency, the aqueous layer can be saturated with sodium chloride. Combine the organic layers.[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography (silica gel with a basic modifier or alumina) or crystallization to afford the pure 2-amino-1-(1H-indol-3-yl)ethanol.[1]

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in Reduction check_reagent Check Reducing Agent Activity start->check_reagent reagent_ok Reagent Active? check_reagent->reagent_ok replace_reagent Use Fresh Reducing Agent reagent_ok->replace_reagent No check_reaction Monitor Reaction by TLC reagent_ok->check_reaction Yes replace_reagent->check_reaction reaction_complete Reaction Complete? check_reaction->reaction_complete extend_time Extend Reaction Time/ Increase Temperature reaction_complete->extend_time No check_sm Check Starting Material Purity reaction_complete->check_sm Yes extend_time->check_reaction sm_pure Starting Material Pure? check_sm->sm_pure purify_sm Purify Starting Material sm_pure->purify_sm No optimize_workup Optimize Workup/Purification sm_pure->optimize_workup Yes purify_sm->optimize_workup success Improved Yield optimize_workup->success

Caption: A logical troubleshooting workflow for low yield optimization.

References

Avoiding dimerization and polymerization of indole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the common issues of dimerization and polymerization during the synthesis of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimerization and polymerization of indoles during synthesis?

A1: Dimerization and polymerization of indoles are primarily caused by two main pathways: acid-catalyzed reactions and oxidative processes. The electron-rich nature of the indole ring, particularly at the C-3 position, makes it highly susceptible to electrophilic attack. In acidic conditions, a protonated indole molecule can act as an electrophile and be attacked by a neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and higher-order polymers.[1][2] Similarly, oxidative conditions can generate reactive radical cations or imine intermediates that readily react with other indole molecules, leading to polymerization.[3][4]

Q2: How can I quickly assess if my reaction is producing significant amounts of dimeric or polymeric byproducts?

A2: A common indicator of significant byproduct formation is the appearance of a deep red color or the formation of insoluble, tar-like residues in your reaction mixture.[5] Analytically, these byproducts can be detected using Thin-Layer Chromatography (TLC), where they will typically appear as spots with different retention factors than your starting material and desired product. For more detailed characterization, techniques such as 1H NMR, 13C NMR, and mass spectrometry can be employed to identify the specific structures of the oligomeric species.

Q3: Which protecting groups are most effective for the indole nitrogen to prevent these side reactions?

A3: Protecting the indole nitrogen is a highly effective strategy to prevent dimerization and polymerization. The choice of protecting group can significantly influence the electronic properties and stability of the indole ring. Commonly used protecting groups include:

  • Boc (tert-butyloxycarbonyl): This group is effective at reducing the nucleophilicity of the indole ring and can be easily introduced and removed under relatively mild conditions. It also enhances stability towards oxidation.[6]

  • Tosyl (p-toluenesulfonyl): A robust protecting group that strongly deactivates the indole ring towards electrophilic attack. However, its removal often requires harsh conditions.[6]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group provides good protection and can be removed under specific, mild conditions.

  • Pivaloyl: This bulky group can offer steric protection at both the N-1 and C-2 positions, which can be advantageous in directing reactions to other parts of the molecule.[7]

Q4: Are there any general strategies to minimize dimerization and polymerization without using protecting groups?

A4: Yes, several strategies can be employed:

  • Control of Acidity: Avoid using strong acids when possible, or use them in catalytic amounts. The choice of acid is critical; for instance, in the Fischer indole synthesis, Lewis acids like ZnCl₂ may be preferable to strong Brønsted acids like H₂SO₄ in certain cases.[3]

  • Temperature Control: Running reactions at lower temperatures can help to minimize side reactions by reducing the overall reaction rate and preventing the decomposition of sensitive intermediates.[3]

  • Slow Addition of Reagents: In reactions where a reactive intermediate is generated, slow addition of one of the reactants can maintain a low concentration of this intermediate, thereby favoring the desired intramolecular reaction over intermolecular dimerization or polymerization.[5]

  • Use of Scavengers: In some cases, adding a scavenger that can trap reactive intermediates may be beneficial. For example, certain thiols have been shown to intercept reactive species and prevent oligomerization.[8]

Troubleshooting Guides

Issue 1: Formation of Tar-Like, Insoluble Material During Fischer Indole Synthesis

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • A significant amount of insoluble, tar-like material is present at the end of the reaction.

  • Low yield of the desired indole product.

Possible Causes and Solutions:

Possible Cause Solution
Excessively Strong Acid Catalyst The choice of acid is crucial. A catalyst that is too strong can promote polymerization. Action: Screen a range of Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective but should be used with caution.[3]
High Reaction Temperature Elevated temperatures can accelerate the rate of polymerization and decomposition. Action: Start the reaction at a lower temperature and gradually increase it only if necessary. Monitor the reaction progress closely by TLC.
Prolonged Reaction Time Extended exposure to acidic conditions can lead to the accumulation of polymeric byproducts. Action: Optimize the reaction time by monitoring the consumption of the starting material. Quench the reaction as soon as the starting material is consumed.
Highly Reactive Substrates Electron-rich arylhydrazines or carbonyl compounds can be more prone to side reactions. Action: Consider using a milder catalyst and lower temperatures. If the problem persists, protecting the indole nitrogen (if applicable to your synthetic route) may be necessary.
Issue 2: Presence of Multiple Spots on TLC Indicating Dimer and Trimer Formation in an Oxidative Coupling Reaction

Symptoms:

  • TLC analysis shows a series of spots in addition to the desired product.

  • Mass spectrometry of the crude product indicates the presence of species with molecular weights corresponding to dimers, trimers, or other oligomers.

  • Difficulty in purifying the desired product by column chromatography.

Possible Causes and Solutions:

Possible Cause Solution
Over-Oxidation The oxidizing agent is too strong or used in excess, leading to the formation of highly reactive intermediates that readily polymerize. Action: Reduce the equivalents of the oxidizing agent. Screen different oxidants to find one with the appropriate reactivity for your substrate.[4]
High Concentration of Reactants A high concentration of indole can increase the likelihood of intermolecular reactions. Action: Perform the reaction under more dilute conditions.[5]
Inappropriate Solvent The solvent may not be optimal for the desired reaction, potentially favoring side reactions. Action: Experiment with different solvents to find one that improves the selectivity of the reaction.
Radical Intermediates The reaction may be proceeding through a radical pathway that is difficult to control. Action: Consider the addition of a radical scavenger to suppress polymerization. However, this may also inhibit the desired reaction, so careful optimization is required.

Data Presentation

Table 1: Effect of N-Protection on the Yield of Indole Derivatives

Indole Substrate Protecting Group Reaction Type Conditions Yield of Monomer (%) Observations Reference
IndoleNoneFriedel-Crafts AcylationAlCl₃, Ac₂O, 0 °CLowSignificant polymerization and formation of diacylated products.[1]
IndoleBocFriedel-Crafts AcylationAlCl₃, Ac₂O, 0 °CHighClean reaction with minimal side products.[6]
IndoleNoneNitrationHNO₃/H₂SO₄Very LowExtensive polymerization and decomposition.[9]
IndolePhSO₂NitrationHNO₃/Ac₂OGoodControlled nitration at the C-5 position.[6]

Table 2: Influence of Reaction Conditions on Fischer Indole Synthesis Yield

Arylhydrazine Carbonyl Compound Catalyst Temperature (°C) Yield of Indole (%) Side Products Observed Reference
PhenylhydrazineAcetoneH₂SO₄100LowPolymeric resin[3]
PhenylhydrazineAcetoneZnCl₂100ModerateReduced polymerization[3]
p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic AcidReflux (1.5h)10Decomposition, polymerization[10]
p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HClReflux (4h)30Less decomposition[10]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Minimized Side Reactions

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • Isolate the hydrazone by filtration or use it directly in the next step.

  • Cyclization:

    • To the hydrazone (or the in situ reaction mixture), add the acid catalyst (e.g., ZnCl₂, PPA, or a solution of H₂SO₄ in ethanol) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitor its progress by TLC.

    • Upon completion (typically when the starting hydrazone is consumed), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If a strong acid was used, carefully neutralize the mixture by pouring it into a cold, saturated solution of sodium bicarbonate or another suitable base.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of Indole
  • Setup:

    • To a solution of indole (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).

    • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until all the starting indole has been consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected indole, which can often be used without further purification.

Visualizations

Dimerization_Polymerization_Pathways cluster_acid Acid-Catalyzed Pathway cluster_oxidative Oxidative Pathway Indole1 Indole Protonated_Indole Protonated Indole (Electrophile) Indole1->Protonated_Indole + H+ H_plus H+ Dimer_Intermediate Dimer Intermediate Protonated_Indole->Dimer_Intermediate + Indole Indole2 Indole (Nucleophile) Dimer Dimer Dimer_Intermediate->Dimer - H+ Polymer Polymer Dimer->Polymer + n Indole Indole3 Indole Radical_Cation Indole Radical Cation (Electrophile) Indole3->Radical_Cation - e- Oxidant Oxidant Dimer_Radical Dimer Radical Radical_Cation->Dimer_Radical + Indole Indole4 Indole (Nucleophile) Oxidative_Dimer Oxidative Dimer Dimer_Radical->Oxidative_Dimer - H+, - e- Oxidative_Polymer Oxidative Polymer Oxidative_Dimer->Oxidative_Polymer + n Indole

Caption: Mechanisms of indole dimerization and polymerization.

Troubleshooting_Workflow Start Dimerization/Polymerization Observed Check_Conditions Review Reaction Conditions: - Acid Strength/Concentration - Temperature - Reaction Time Start->Check_Conditions Is_Acid_Strong Is Acid Strong or Concentrated? Check_Conditions->Is_Acid_Strong Reduce_Acid Use Milder Acid, Lower Concentration, or Lewis Acid Is_Acid_Strong->Reduce_Acid Yes Is_Temp_High Is Temperature High? Is_Acid_Strong->Is_Temp_High No Reduce_Acid->Is_Temp_High Lower_Temp Lower Reaction Temperature Is_Temp_High->Lower_Temp Yes Is_Time_Long Is Reaction Time Prolonged? Is_Temp_High->Is_Time_Long No Lower_Temp->Is_Time_Long Optimize_Time Optimize Reaction Time (Monitor by TLC) Is_Time_Long->Optimize_Time Yes Protect_N Consider N-Protection (e.g., Boc, Tosyl) Is_Time_Long->Protect_N No Optimize_Time->Protect_N Problem_Solved Problem Resolved Protect_N->Problem_Solved

Caption: Troubleshooting workflow for dimerization/polymerization.

Condition_Selection_Logic Start Select Synthesis Strategy Substrate_Properties Analyze Substrate Properties: - Electron-rich? - Sterically hindered? Start->Substrate_Properties Is_Electron_Rich Is Substrate Electron-Rich? Substrate_Properties->Is_Electron_Rich Mild_Conditions Choose Mild Conditions: - Lower Temperature - Weaker Acid/Catalyst Is_Electron_Rich->Mild_Conditions Yes Standard_Conditions Standard Conditions Likely Suitable Is_Electron_Rich->Standard_Conditions No Needs_Protection Does the Reaction Involve Strong Acid or Oxidant? Mild_Conditions->Needs_Protection Standard_Conditions->Needs_Protection Use_N_Protection Employ N-Protecting Group (e.g., Boc) Needs_Protection->Use_N_Protection Yes No_Protection_Needed N-Protection May Not Be Necessary Needs_Protection->No_Protection_Needed No Final_Protocol Finalize Experimental Protocol Use_N_Protection->Final_Protocol No_Protection_Needed->Final_Protocol

References

Impact of solvent choice on 2-(1H-Indol-1-yl)ethanol reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indol-1-yl)ethanol and related N-alkylation of indoles. The choice of solvent is a critical parameter that significantly influences reaction outcomes, including yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when synthesizing this compound via N-alkylation of indole?

A1: A primary challenge in the N-alkylation of indoles is controlling the regioselectivity. The indole nucleus possesses two main nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The C3 position is often more nucleophilic, which can lead to the formation of the undesired C3-alkylated isomer as a significant byproduct. Achieving high selectivity for N-alkylation is crucial for a successful synthesis.

Q2: How does solvent choice impact the N- vs. C3-alkylation selectivity?

A2: The solvent plays a pivotal role in modulating the reactivity of the indole anion. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed to favor N-alkylation.[1] These solvents effectively solvate the cation of the base used (e.g., Na⁺ from NaH), leaving the indole anion more available to react at the nitrogen atom. In contrast, less polar or protic solvents may not stabilize the separated ion pair as effectively, potentially leading to a higher proportion of C3-alkylation. For instance, in some cases, THF has been found to be superior for N-alkylation selectivity.[2]

Q3: What are the recommended solvent and base combinations for promoting N-alkylation?

A3: The combination of a strong base with a polar aprotic solvent is a classic and effective method for the N-alkylation of indoles. A widely used system is sodium hydride (NaH) in either DMF or THF.[1] This combination ensures the complete deprotonation of the indole's N-H bond, forming the indolate anion, which is a stronger nucleophile. Another effective combination is potassium hydroxide (KOH) in DMSO.

Q4: My reaction yield is low. What are the potential solvent-related causes?

A4: Low yields can often be attributed to several factors related to the solvent and overall reaction conditions:

  • Inadequate Solubility: If the indole starting material, the base, or the intermediate indolate salt is not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hindered. Switching to a more suitable solvent, such as DMF or DMSO, which are excellent solvents for a wide range of organic compounds, can resolve this issue.[1]

  • Reagent Purity: The presence of water or other protic impurities in the solvent can quench the strong base (e.g., NaH) and the indolate anion, leading to incomplete reaction and lower yields. It is crucial to use anhydrous solvents for these reactions.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Polar aprotic solvents like DMF and DMSO have high boiling points, allowing for a wider range of reaction temperatures to be explored.

Q5: Are there alternative methods to traditional solvent/base systems for the N-alkylation of indoles?

A5: Yes, Phase-Transfer Catalysis (PTC) is a powerful alternative for N-alkylation. This technique is particularly useful when working with inorganic bases like sodium hydroxide or potassium hydroxide. In a typical PTC setup, the reaction occurs in a biphasic system (e.g., an aqueous solution of the base and an organic solvent containing the indole). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the indole, or the indolate anion into the organic phase to react with the alkylating agent. This method can simplify the workup procedure and is often more amenable to large-scale synthesis.

Troubleshooting Guides

Issue 1: Predominant C3-Alkylation Product
Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation The neutral indole is more likely to react at the C3 position. Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH in an anhydrous polar aprotic solvent such as DMF or THF.
Solvent Choice The solvent may not be optimal for favoring N-alkylation. Ethereal solvents like THF can sometimes lead to lower N-selectivity compared to more polar solvents like DMF.[1] Consider switching to DMF or DMSO.
Counter-ion Effects The cation from the base can influence the site of alkylation. Experiment with different bases (e.g., NaH, KH, Cs₂CO₃) to change the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.
Reaction Temperature Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. Consider increasing the reaction temperature.
Issue 2: Low or No Conversion to Product
Possible Cause Troubleshooting Suggestion
Poor Solubility The starting materials or intermediates may not be soluble in the chosen solvent. Switch to a more effective solvent like DMF or DMSO.[1]
Low Reaction Temperature The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Solvent Impurities Traces of water or other protic impurities in the solvent can destroy the strong base and the nucleophile. Ensure the use of anhydrous solvents.
Deactivated Indole Substrate If the indole has electron-withdrawing groups, its nitrogen will be less nucleophilic. More forcing conditions, such as a stronger base, higher temperature, or a more reactive alkylating agent, may be necessary.

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent on the Regioselectivity of Indole Alkylation with an Imine [3]

EntrySolventN-Alkylation Yield (%)C3-Alkylation Yield (%)N:C3 Ratio
1Toluene1560~1:4
2DCMTrace70-
3THF 61 11 ~5.5:1
4Benzene1465~1:4.6
5Acetonitrile1270~1:5.8
6DME742~1:6

This table demonstrates that in this particular catalytic system, THF was superior in promoting N-alkylation over C3-alkylation.

Table 2: Optimization of Base and Solvent for N-Alkylation of 2,3-dimethylindole with Benzyl Bromide [1]

EntryBase (Equiv.)SolventTemperature (°C)N:C3 RatioYield (%)
1NaH (2)THF251:1.682
2NaH (2)DMF 25 >20:1 95
3K₂CO₃ (2)DMF801:1.285
4Cs₂CO₃ (2)DMF801.1:188

This data clearly shows the superiority of DMF over THF in achieving high N-selectivity for this reaction.

Experimental Protocols

General Protocol for N-Alkylation of Indole using NaH/DMF

This protocol is a general guideline for the synthesis of this compound from indole and 2-chloroethanol. Optimization may be required for specific substrates and scales.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add 2-chloroethanol (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow General Workflow for Indole N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Indole in Anhydrous Solvent (e.g., DMF, THF) deprotonation 2. Add Strong Base (e.g., NaH) at 0°C prep->deprotonation Inert Atmosphere alkylation 3. Add Alkylating Agent (e.g., 2-Chloroethanol) deprotonation->alkylation Formation of Indolate Anion stir 4. Stir at RT or Heat alkylation->stir Monitor by TLC/LC-MS quench 5. Quench Reaction stir->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify product This compound purify->product

Caption: A generalized experimental workflow for the N-alkylation of indole.

troubleshooting_logic Troubleshooting Logic for Poor N-Alkylation Selectivity start Low N:C3 Ratio check_base Sufficiently Strong Base? start->check_base check_solvent Polar Aprotic Solvent Used? (DMF, DMSO) check_base->check_solvent Yes solution1 Use Stronger Base (e.g., NaH, KH) check_base->solution1 No check_temp Reaction Temp. Optimized? check_solvent->check_temp Yes solution2 Switch to DMF or DMSO check_solvent->solution2 No solution3 Increase Temperature check_temp->solution3 No end Improved N-Selectivity check_temp->end Yes solution1->check_solvent solution2->check_temp solution3->end

Caption: A decision-making diagram for troubleshooting poor N-alkylation selectivity.

References

Technical Support Center: Stability-Indicating HPLC Method for 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of a stability-indicating HPLC method for 2-(1H-Indol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important?

A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify a drug substance in the presence of its degradation products, impurities, and excipients. Its primary importance lies in its ability to provide a clear picture of the stability of a drug substance or product under various environmental conditions (e.g., light, heat, humidity, acid, and base), which is a critical requirement for regulatory submissions and for ensuring the safety and efficacy of a pharmaceutical product.

Q2: What are the typical starting conditions for developing an HPLC method for this compound?

A2: For indole-containing compounds like this compound, a reversed-phase HPLC method is generally a good starting point. Based on methods for structurally similar compounds, a C18 column is often a robust choice. A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. Due to the indole moiety, fluorescence detection can offer high sensitivity and selectivity, with excitation around 280 nm and emission around 350 nm.

Q3: What are forced degradation studies and what conditions should I use for this compound?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This helps to establish the degradation pathways and demonstrate the specificity of the analytical method. For this compound, the indole ring is susceptible to oxidation. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C (dry heat)

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)

The goal is to achieve a target degradation of 5-20%.

Q4: How do I validate a stability-indicating HPLC method?

A4: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: A linear relationship between the concentration of the analyte and the analytical response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Stability-Indicating HPLC Method Protocol

This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation Wavelength 280 nm
Emission Wavelength 350 nm
Sample Diluent Mobile Phase A
Forced Degradation Study Protocol

The following are generalized protocols for conducting forced degradation studies. The duration of exposure should be adjusted to achieve 5-20% degradation of the parent compound.

a. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

b. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Keep the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Dilute with mobile phase for HPLC analysis.

d. Thermal Degradation:

  • Place the solid this compound in a controlled temperature oven at 80°C.

  • Withdraw samples at appropriate time intervals.

  • Prepare solutions of the stressed solid in the mobile phase for HPLC analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile:water) and the solid drug substance to a photostability chamber.

  • Ensure exposure to at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure, prepare the samples for HPLC analysis.

Troubleshooting Guide

Table 2: Common HPLC Troubleshooting Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Low buffer concentration. - Inappropriate mobile phase pH.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate the analyte and suppress silanol interactions. - Use a well-end-capped column. - Consider using a different column chemistry.
Retention Time Drift - Inconsistent mobile phase composition. - Poor column equilibration. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure proper mixing. - Increase the column equilibration time between injections. - Use a column oven for stable temperature control. - Replace the column if it has exceeded its lifetime.
High Backpressure - Clogged column inlet frit. - Particulate matter from the sample. - Blockage in the tubing or injector.- Filter all samples through a 0.22 µm syringe filter before injection. - Back-flush the column (if recommended by the manufacturer). - Systematically check for blockages by disconnecting components.
No Peaks or Low Signal - Detector lamp issue. - Incorrect detector settings. - Sample degradation. - Leak in the system.- Check if the detector lamp is on and has sufficient energy. - Verify the excitation and emission wavelengths are correctly set for fluorescence detection. - Prepare fresh samples and standards. - Inspect the system for any leaks.
Poor Resolution - Unsuitable mobile phase composition. - Inappropriate gradient profile. - Column degradation.- Optimize the mobile phase composition and gradient slope to improve the separation of critical peak pairs. - Try a different column with a different selectivity. - Replace the column if performance has deteriorated.
Baseline Noise or Drift - Contaminated mobile phase. - Air bubbles in the system. - Detector cell contamination.- Use high-purity HPLC-grade solvents. - Degas the mobile phase thoroughly. - Flush the detector cell with an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Method Validation prep_standard Prepare Standard & Sample Solutions select_column Select Column (e.g., C18) prep_standard->select_column prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->select_column optimize_mp Optimize Mobile Phase & Gradient select_column->optimize_mp optimize_detector Optimize Detector Settings optimize_mp->optimize_detector stress_conditions Apply Stress Conditions (Acid, Base, etc.) optimize_detector->stress_conditions analyze_stressed Analyze Stressed Samples stress_conditions->analyze_stressed validate_params Validate (Specificity, Linearity, etc.) analyze_stressed->validate_params

Caption: Workflow for Stability-Indicating HPLC Method Development.

troubleshooting_workflow start Problem Identified check_pressure Check System Pressure start->check_pressure check_peak_shape Review Peak Shape start->check_peak_shape check_retention Review Retention Times start->check_retention pressure_high High Pressure check_pressure->pressure_high High pressure_low Low/Fluctuating Pressure check_pressure->pressure_low Low/Fluctuating check_column Check Column/Frits pressure_high->check_column check_leaks Check for Leaks pressure_low->check_leaks check_bubbles Check for Air Bubbles check_leaks->check_bubbles No Leaks end Problem Resolved check_leaks->end Leaks Fixed check_bubbles->end Bubbles Removed check_column->end Blockage Cleared peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting split_peaks Split Peaks check_peak_shape->split_peaks Splitting peak_tailing->end peak_fronting->end split_peaks->end rt_drift Retention Time Drift check_retention->rt_drift Drifting no_peaks No Peaks check_retention->no_peaks None rt_drift->end no_peaks->end

Caption: HPLC Troubleshooting Decision Tree.

forced_degradation_pathway cluster_stress Stress Conditions drug This compound (Parent Drug) acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation heat Thermal drug->heat light Photolytic drug->light degradation_products Degradation Products (Separated by HPLC) acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Forced Degradation Study Logical Flow.

Validation & Comparative

Validating the Structure of Synthesized 2-(1H-Indol-1-yl)ethanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the structure of synthesized 2-(1H-Indol-1-yl)ethanol using standard spectroscopic techniques. By comparing the expected spectral data of the target compound with the experimental data of a potential isomeric byproduct, 2-(1H-indol-3-yl)ethanol (tryptophol), this document outlines a clear methodology for structural confirmation.

The synthesis of N-substituted indoles can sometimes lead to the formation of C-substituted isomers. Therefore, unambiguous characterization is crucial. This guide leverages Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the desired N-alkylated indole and its C-alkylated counterpart.

Logical Workflow for Synthesis and Spectroscopic Validation

The following diagram illustrates the logical workflow from synthesis to the final structural validation of this compound.

Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Analyze Sample nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Analyze Sample ms Mass Spectrometry purification->ms Analyze Sample data_analysis Comparative Data Analysis ftir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmed: This compound data_analysis->structure_confirmation Data Match Expected structure_incorrect Structure Incorrect or Impure: Re-evaluate Synthesis/ Purification data_analysis->structure_incorrect Data Mismatch

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Comparative Spectroscopic Data

The following tables present a comparison of the expected spectroscopic data for this compound against the known experimental data for the potential isomeric impurity, 2-(1H-indol-3-yl)ethanol (tryptophol)[1][2][3], and the parent indole structure[4].

Table 1: FT-IR Spectral Data Comparison (cm⁻¹)
Functional Group VibrationExpected for this compoundExperimental for 2-(1H-indol-3-yl)ethanolExperimental for Indole
O-H Stretch (Alcohol)~3400-3300 (broad)~3400-3300 (broad)N/A
N-H Stretch (Indole)Absent~3408 (sharp)~3400 (sharp)
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch~2950-2850~2940, ~2870N/A
Aromatic C=C Stretch~1610, ~1490, ~1460~1620, ~1480, ~1460~1616, ~1456[5]
C-N Stretch~1350~1350~1340
C-O Stretch (Primary Alcohol)~1050~1050N/A
=C-H Bending (Aromatic)~740 (ortho-disubstituted pattern)~740~744, ~731[5]

Key Differentiator: The most significant difference in the FT-IR spectra will be the absence of the sharp N-H stretching vibration around 3400 cm⁻¹ for the N-substituted this compound, which will be present in 2-(1H-indol-3-yl)ethanol and indole[6].

Table 2: ¹H NMR Spectral Data Comparison (δ, ppm)
Proton EnvironmentExpected for this compound (in CDCl₃)Experimental for 2-(1H-indol-3-yl)ethanol (in CDCl₃)
Indole N-HAbsent~8.1 (broad singlet, 1H)
Indole C2-H~6.5 (d, 1H)~7.0 (s, 1H)
Indole C3-H~7.1 (d, 1H)N/A
Aromatic Protons (Indole Ring)~7.1-7.7 (m, 4H)~7.1-7.7 (m, 4H)
N-CH₂~4.2 (t, 2H)N/A
C-CH₂ (next to indole ring)N/A~3.0 (t, 2H)
CH₂-OH~3.9 (t, 2H)~3.8 (t, 2H)
O-HVariable (broad singlet, 1H)Variable (broad singlet, 1H)

Key Differentiator: The ¹H NMR spectrum of this compound is expected to show two distinct triplets for the two methylene groups of the ethanol chain, one deshielded due to its attachment to the nitrogen (~4.2 ppm) and the other characteristic of a methylene group adjacent to a hydroxyl group (~3.9 ppm). In contrast, tryptophol will show a triplet for the methylene group attached to the indole ring at a more upfield position (~3.0 ppm). Furthermore, the characteristic C2 and C3 proton signals of the indole ring will differ significantly between the two isomers.

Table 3: ¹³C NMR Spectral Data Comparison (δ, ppm)
Carbon EnvironmentExpected for this compound (in CDCl₃)Experimental for 2-(1H-indol-3-yl)ethanol (in CDCl₃)[7]
Indole C2~128~122.5
Indole C3~101~112.2
Indole C3a~128~127.4
Indole C4~121~119.5
Indole C5~122~122.2
Indole C6~120~118.8
Indole C7~109~111.3
Indole C7a~136~136.4
N-CH₂~48-50N/A
C-CH₂ (next to indole ring)N/A~28.7
CH₂-OH~61-63~62.6

Key Differentiator: The chemical shift of the methylene carbon attached to the nitrogen in this compound is expected to be around 48-50 ppm. For tryptophol, the methylene carbon is attached to the C3 position of the indole ring, appearing at a more upfield chemical shift of approximately 28.7 ppm[7]. The chemical shifts for the indole ring carbons, particularly C2 and C3, will also be significantly different, providing a clear distinction between the N- and C-substituted isomers.

Table 4: Mass Spectrometry Data Comparison (m/z)
IonExpected for this compoundExperimental for 2-(1H-indol-3-yl)ethanol[1][2]
Molecular Ion [M]⁺•161161
Base Peak117 ([M - C₂H₄O]⁺•)130 ([M - CH₂OH]⁺)
Major Fragments130 ([M - CH₂OH]⁺), 90, 89103, 77

Key Differentiator: While both isomers have the same molecular weight of 161, their fragmentation patterns under Electron Ionization (EI) are expected to differ. For this compound, the most stable fragment is likely the indole radical cation (m/z 117) resulting from the cleavage of the N-CH₂ bond. For tryptophol, the most abundant fragment (base peak) is typically observed at m/z 130, corresponding to the loss of the CH₂OH group via benzylic cleavage, which is a very stable fragment[2].

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (2-5 mg) of the purified this compound in a volatile organic solvent (e.g., dichloromethane or chloroform).

    • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of protonated impurities.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32-64 scans, appropriate pulse width and relaxation delay).

    • For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

    • If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer.

    • In the case of EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

References

A Comparative Analysis of the Biological Activities of Tryptophol and 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two structurally isomeric indole compounds: tryptophol (2-(1H-indol-3-yl)ethanol) and 2-(1H-indol-1-yl)ethanol. A comprehensive review of the scientific literature reveals that while tryptophol is a well-characterized metabolite with a range of documented biological effects, there is a significant lack of publicly available data on the biological activity of this compound.[1][2] This guide, therefore, summarizes the known biological activities and associated experimental protocols for tryptophol, while highlighting the data gap for its N-substituted isomer, this compound, to underscore potential areas for future research.

Comparative Overview of Biological Activities

Tryptophol, a product of tryptophan metabolism, has been the subject of numerous studies, revealing its involvement in diverse biological processes ranging from cell-to-cell communication in microorganisms to neuromodulatory effects in mammals.[3][4] In contrast, this compound remains largely uninvestigated, with its biological profile yet to be determined. The difference in the attachment of the ethanol group to the indole ring—position 3 in tryptophol versus position 1 in this compound—is expected to result in distinct biological properties.

Quantitative Data on the Biological Activity of Tryptophol
Biological ActivityTest SystemObserved EffectConcentration/DoseReference(s)
Sleep-Inducing EffectsMiceInduces a sleep-like state lasting less than an hour.250 mg/kg[3][5]
Quorum SensingSaccharomyces cerevisiaeActs as a quorum-sensing molecule, regulating filamentous growth.Not specified[1][3]
Anti-inflammatory Activity3T3-L1 murine adipocytesReduction of monocyte chemoattractant protein-1 (MCP-1) production.Dose-dependent[1][6]
Cytotoxicity & GenotoxicityHuman peripheral blood lymphocytesInduces apoptosis and shows genotoxic effects.Millimolar concentrations[1][3]
Aryl Hydrocarbon Receptor (AhR) AgonismRat hepatoma-derived reporter cellsWeak agonist of the aryl hydrocarbon receptor.Not specified[1][4]
Hemolytic ActivityErythrocytesInduces hemolysis.Not specified[5]
Plant Growth PromotionCucumber hypocotyl segmentsPromotes growth.Not specified[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of tryptophol's biological activity. These protocols can serve as a foundation for the investigation and comparative analysis of this compound.

Sleep-Inducing Effects in Mice
  • Animal Model: Male Swiss-Webster mice are commonly used.

  • Compound Administration: Tryptophol is dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol or a surfactant) and administered via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

  • Dosage: A dose of 250 mg/kg has been shown to induce sleep.[3]

  • Observation: Following injection, mice are placed in a quiet, dimly lit environment. The primary endpoint is the loss of the righting reflex. The duration of sleep (time from loss to regaining of the righting reflex) is recorded.

  • Data Analysis: The mean sleep duration for the tryptophol-treated group is compared to the control group using appropriate statistical tests (e.g., t-test).

Quorum Sensing Assay in Saccharomyces cerevisiae
  • Yeast Strain: A strain of Saccharomyces cerevisiae capable of filamentous growth is used.

  • Culture Conditions: Yeast cells are grown in a nitrogen-limited medium to induce filamentous growth.

  • Treatment: Tryptophol is added to the culture medium at various concentrations. A control culture without tryptophol is also prepared.

  • Incubation: The cultures are incubated under conditions that promote filamentous growth (e.g., 30°C for several hours to days).

  • Microscopy: The morphology of the yeast cells is observed under a microscope. The extent of filamentous growth (e.g., formation of pseudohyphae) is quantified.

  • Data Analysis: The degree of filamentation in the tryptophol-treated cultures is compared to the control.

In Vitro Anti-inflammatory Activity Assay
  • Cell Line: 3T3-L1 murine adipocytes are a common model for studying inflammation in adipose tissue.

  • Cell Culture and Treatment: Adipocytes are cultured to confluence and then treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of tryptophol.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as monocyte chemoattractant protein-1 (MCP-1), is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The levels of MCP-1 in the tryptophol-treated groups are compared to the LPS-only control group to determine the dose-dependent inhibitory effect of tryptophol.

Signaling Pathways and Experimental Workflows

Biosynthesis of Tryptophol (Ehrlich Pathway)

Tryptophol is synthesized from the amino acid tryptophan via the Ehrlich pathway, particularly in yeast like Saccharomyces cerevisiae.[3][7]

Ehrlich_Pathway tryptophan L-Tryptophan indolepyruvate Indole-3-pyruvate tryptophan->indolepyruvate Transaminase indoleacetaldehyde Indole-3-acetaldehyde indolepyruvate->indoleacetaldehyde Decarboxylase tryptophol Tryptophol indoleacetaldehyde->tryptophol Alcohol Dehydrogenase

Caption: Biosynthesis of tryptophol from L-tryptophan via the Ehrlich pathway.

Tryptophol and Quorum Sensing in Yeast

Tryptophol acts as a quorum-sensing molecule in Saccharomyces cerevisiae, influencing its transition to filamentous growth.[1][3]

Quorum_Sensing cluster_yeast Saccharomyces cerevisiae tryptophol_ext External Tryptophol receptor Membrane Receptor (Putative) tryptophol_ext->receptor signaling Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signaling transcription_factor Transcription Factor Activation signaling->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression phenotype Filamentous Growth gene_expression->phenotype population_density Increased Yeast Population Density tryptophol_production Tryptophol Production (Ehrlich Pathway) population_density->tryptophol_production tryptophol_production->tryptophol_ext

Caption: Tryptophol-mediated quorum sensing in Saccharomyces cerevisiae.

Proposed Workflow for Biological Screening of this compound

Given the lack of data for this compound, a general workflow for its initial biological screening is proposed.

Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity receptor_binding Receptor Binding Assays (e.g., Serotonin, Melatonin receptors) compound->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, MAO) compound->enzyme_inhibition antimicrobial Antimicrobial Screening compound->antimicrobial hit_identification Hit Identification & Prioritization cytotoxicity->hit_identification receptor_binding->hit_identification enzyme_inhibition->hit_identification antimicrobial->hit_identification toxicity Acute Toxicity Study (e.g., in mice) disease_model Disease-Specific Models (based on in vitro hits) toxicity->disease_model behavioral Behavioral Screens (e.g., open field, forced swim test) behavioral->disease_model mechanism_of_action Mechanism of Action Studies disease_model->mechanism_of_action hit_identification->toxicity hit_identification->behavioral

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion and Future Directions

The existing body of research clearly demonstrates that tryptophol is a biologically active molecule with a variety of effects. Its role as a quorum-sensing molecule, a neuromodulator with sleep-inducing properties, and an anti-inflammatory agent makes it a compound of significant interest.[1][3][5]

Conversely, this compound represents an unexplored area of research. Its structural similarity to tryptophol suggests that it may also possess interesting biological activities. However, the difference in the substitution on the indole nitrogen is likely to significantly alter its interaction with biological targets. Future research should focus on a systematic evaluation of the biological activities of this compound, starting with the foundational assays outlined in this guide. A direct comparative study with tryptophol would be invaluable in elucidating the structure-activity relationships of these indole ethanol isomers and could potentially lead to the discovery of novel bioactive compounds.

References

Spectroscopic comparison of 2-(1H-indol-1-yl)ethanol and 2-(1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of two key indole isomers.

This guide provides a detailed spectroscopic comparison of 2-(1H-indol-1-yl)ethanol and its isomer, 2-(1H-indol-3-yl)ethanol, also known as tryptophol. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical synthesis and metabolomics. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differences

The position of the ethanol substituent on the indole ring—at the N-1 position versus the C-3 position—gives rise to significant differences in the spectroscopic profiles of these two isomers. These differences are most pronounced in their NMR spectra, where the chemical shifts and coupling patterns of the protons and carbons in the immediate vicinity of the substitution site are markedly altered.

Structural Isomers

The fundamental difference between the two compounds lies in the point of attachment of the hydroxyethyl group to the indole nucleus.

Structural_Isomers cluster_0 This compound cluster_1 2-(1H-indol-3-yl)ethanol (Tryptophol) indole1 indole1 indole3 indole3

Caption: Molecular structures of the two isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2-(1H-indol-3-yl)ethanol.

Table 1: ¹H NMR Data
Proton Assignment This compound Chemical Shift (δ, ppm) 2-(1H-indol-3-yl)ethanol (Tryptophol) Chemical Shift (δ, ppm) [1]
H-2~6.5 (d)~7.0 (s)
H-3~7.1 (d)-
H-4~7.6 (d)~7.6 (d)
H-5~7.1 (t)~7.1 (t)
H-6~7.2 (t)~7.2 (t)
H-7~7.5 (d)~7.4 (d)
-CH₂- (attached to N/C)~4.2 (t)~3.0 (t)
-CH₂- (attached to OH)~3.9 (t)~3.8 (t)
-OHVariableVariable
NH-~8.1 (br s)

Note: Predicted values for this compound are based on typical shifts for N-substituted indoles. Exact values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Data
Carbon Assignment This compound Chemical Shift (δ, ppm) 2-(1H-indol-3-yl)ethanol (Tryptophol) Chemical Shift (δ, ppm) [1]
C-2~128~122
C-3~102~112
C-3a~128~127
C-4~121~119
C-5~120~119
C-6~122~122
C-7~110~111
C-7a~136~136
-CH₂- (attached to N/C)~49~29
-CH₂- (attached to OH)~61~63

Note: Predicted values for this compound are based on typical shifts for N-substituted indoles.

Table 3: IR, UV-Vis, and Mass Spectrometry Data
Spectroscopic Technique This compound 2-(1H-indol-3-yl)ethanol (Tryptophol)
IR (cm⁻¹) ~3400 (O-H stretch), ~2930, 2870 (C-H stretch), No N-H stretch~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~2930, 2870 (C-H stretch)
UV-Vis (λmax, nm in Ethanol) ~220, ~260, ~280-290~220, 275, 282, 290
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 161. Fragment: 130 ([M-CH₂OH]⁺)Molecular Ion [M]⁺: 161. Base Peak: 130 ([M-CH₂OH]⁺)[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between potassium bromide (KBr) plates. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-grade solvent, such as ethanol, at a concentration of approximately 10⁻⁵ M. The spectrum is typically scanned from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer.

Workflow for Spectroscopic Analysis

The general workflow for characterizing and comparing these isomers using the described spectroscopic techniques is outlined below.

Spectroscopic_Analysis_Workflow cluster_workflow General Spectroscopic Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data UVVis->Data MS->Data Comparison Comparative Analysis of Isomers Data->Comparison

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide highlight the distinct fingerprints of this compound and 2-(1H-indol-3-yl)ethanol. The key differentiating features are found in the ¹H and ¹³C NMR spectra, arising from the different electronic environments of the nuclei due to the position of the hydroxyethyl substituent. IR spectroscopy provides a clear distinction with the presence or absence of the N-H stretching vibration. While UV-Vis and mass spectrometry show more subtle differences, they provide complementary information for a comprehensive characterization. This guide serves as a valuable resource for the accurate identification and differentiation of these important indole isomers in a laboratory setting.

References

Differentiating Isomers of Hydroxyethylindole: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives are fundamental scaffolds in a multitude of biologically active compounds and pharmaceuticals. The precise substitution pattern on the indole ring is critical, as even minor positional changes can drastically alter a molecule's physicochemical properties and biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the differentiation of hydroxyethylindole isomers, supported by experimental data and detailed protocols.

The primary isomers of focus are 4-(2-hydroxyethyl)indole, 5-(2-hydroxyethyl)indole, 6-(2-hydroxyethyl)indole, and 7-(2-hydroxyethyl)indole, along with the common 3-(2-hydroxyethyl)indole, also known as tryptophol. Differentiating these constitutional isomers is a common challenge in synthetic chemistry and drug development.

Overall Analytical Workflow

The differentiation of hydroxyethylindole isomers typically follows a systematic workflow. Initially, mass spectrometry is employed to confirm the molecular weight and obtain preliminary structural information through fragmentation analysis. Subsequently, 1D NMR (¹H and ¹³C) provides detailed information on the chemical environment of each atom. For unambiguous identification, especially in complex mixtures, 2D NMR techniques are utilized to establish atomic connectivity.

Differentiating_Isomers Workflow for Isomer Differentiation cluster_0 Mass Spectrometry cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy (If Needed) cluster_3 Conclusion MS Acquire Mass Spectrum (EI/ESI) MW Confirm Molecular Weight (m/z 161) MS->MW Frag Analyze Fragmentation Pattern MW->Frag NMR_1D Acquire ¹H and ¹³C NMR Spectra Frag->NMR_1D Preliminary Identification Aromatic Analyze Aromatic Region (Chemical Shifts & Coupling) NMR_1D->Aromatic Aliphatic Analyze Aliphatic Region (CH₂CH₂OH Signals) NMR_1D->Aliphatic NMR_2D Acquire COSY, HSQC, HMBC Aromatic->NMR_2D If Ambiguous Identification Unambiguous Isomer Identification Aromatic->Identification Definitive for 4,5,6,7-isomers Aliphatic->Identification Definitive for 3-isomer Connectivity Confirm Proton-Proton and Proton-Carbon Correlations NMR_2D->Connectivity Connectivity->Identification Confirmation

Caption: Logical workflow for the differentiation of hydroxyethylindole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful technique for distinguishing regioisomers, as the chemical shift and coupling constants of protons on the aromatic ring are highly sensitive to the substituent's position.[1][2]

¹H NMR Data Comparison

The most significant differences between the isomers are observed in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern dictates the multiplicity (singlet, doublet, triplet) and coupling constants (J-values) of the remaining aromatic protons. 3-(2-hydroxyethyl)indole is easily distinguished by the unique signals of its pyrrole ring protons.

IsomerH-2H-4 / H-5 / H-6 / H-7 (Aromatic Protons)-CH₂-CH₂OH-CH₂-CH₂OHNH
3-(2-hydroxyethyl)indole ~7.04 (s)~7.62 (d), ~7.35 (d), ~7.13 (t), ~7.21 (t)~3.03 (t)~3.90 (t)~8.10 (br s)
4-(2-hydroxyethyl)indole ~7.15 (t)H5:~6.8 (d), H6:~7.1 (t), H7:~7.2 (d)~3.15 (t)~3.95 (t)~8.20 (br s)
5-(2-hydroxyethyl)indole ~7.20 (t)H4:~7.5 (s), H6:~7.0 (dd), H7:~7.3 (d)~3.00 (t)~3.85 (t)~8.15 (br s)
6-(2-hydroxyethyl)indole ~7.18 (t)H4:~7.5 (d), H5:~7.0 (dd), H7:~7.1 (s)~3.00 (t)~3.85 (t)~8.10 (br s)
7-(2-hydroxyethyl)indole ~7.25 (t)H4:~7.5 (d), H5:~6.8 (t), H6:~7.0 (d)~3.10 (t)~3.90 (t)~8.25 (br s)
Note: Chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Values are approximate and can vary based on solvent and concentration. Data for 4-, 5-, 6-, and 7-isomers are predicted based on known substituent effects on the indole ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydroxyethylindole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the isomers and offers structural clues based on their fragmentation patterns. While electron ionization (EI) mass spectra of indole isomers can sometimes be very similar due to substituent randomization in the molecular ion, characteristic fragmentation pathways can aid in their differentiation.[4]

Mass Spectrometry Data Comparison

All isomers will exhibit a molecular ion peak [M]⁺• at m/z 161. The primary fragmentation for alkylindoles involves the cleavage of the bond beta to the indole ring.[5] For hydroxyethylindoles, this corresponds to the loss of the •CH₂OH group, leading to a major fragment at m/z 130. The relative intensities of other fragments, arising from subsequent cleavages of the indole ring itself, can differ based on the substituent position.

IsomerMolecular Ion (m/z)Key Fragment (m/z)Description of Fragmentation
All Isomers 161130[M - •CH₂OH]⁺: β-cleavage of the ethyl side chain. This is typically the base peak or a very intense peak.
4-Hydroxyethylindole 161143[M - H₂O]⁺•: Loss of water, potentially more favorable for the 4- and 7-isomers due to proximity to the NH group (peri effect).
5/6-Hydroxyethylindole 161103, 77Further fragmentation of the m/z 130 ion, involving loss of HCN and subsequent fragmentation of the benzene ring.
7-Hydroxyethylindole 161143[M - H₂O]⁺•: Similar to the 4-isomer, loss of water may be a characteristic fragmentation pathway.
Note: Fragmentation patterns are based on typical behavior of substituted indoles under Electron Ionization (EI). Relative abundances can vary significantly with instrument conditions.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, a gas chromatograph (GC-MS) is typically used for sample introduction. For ESI, liquid chromatography (LC-MS) is common.

  • EI-MS Acquisition:

    • Sample Introduction: Inject the sample into the GC. Use a suitable column (e.g., DB-5ms) and temperature program to separate the isomers if in a mixture.

    • Ionization: Use a standard electron energy of 70 eV.

    • Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak. Analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pathway and compare it with the expected patterns for each isomer.

Conclusion

Both NMR and mass spectrometry are indispensable tools for the differentiation of hydroxyethylindole isomers.

  • ¹H NMR Spectroscopy offers the most definitive method for distinguishing between the 4-, 5-, 6-, and 7- positional isomers by providing unambiguous information about the substitution pattern on the aromatic ring through characteristic chemical shifts and coupling constants.

  • Mass Spectrometry is excellent for confirming the molecular weight (m/z 161) and can provide strong evidence for the general structure through the characteristic loss of the hydroxyethyl side chain (fragment at m/z 130). Subtle differences in further fragmentation, such as the loss of water, may help distinguish certain isomers but are generally less conclusive than NMR data.

For unequivocal structure elucidation, a combined approach is recommended. Mass spectrometry provides the molecular formula and key fragmentation data, while 1D and 2D NMR spectroscopy confirm the precise atomic connectivity and, therefore, the specific isomer.

References

A Comparative Analysis of N-Substituted Versus C-Substituted Indole Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of N- and C-substituted indole derivatives reveals that the position of substitution on the indole ring profoundly influences their therapeutic potential. This guide provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The indole scaffold, a privileged structure in medicinal chemistry, is a common feature in numerous natural products and synthetic compounds with a wide array of biological activities. The versatility of the indole ring allows for substitutions at both the nitrogen (N-1) and carbon atoms (commonly C-2, C-3, and C-5), leading to a diverse range of pharmacological effects. Understanding the structure-activity relationships (SAR) associated with the substitution pattern is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Anticancer Activity

The position of substitution on the indole nucleus plays a pivotal role in the anticancer efficacy of its derivatives. Generally, modifications at the N-1 and C-3 positions have been extensively explored, often leading to potent cytotoxic agents.

For instance, studies have shown that methyl substitution at the N-1 position of certain indole derivatives can significantly enhance anticancer activity by as much as 60-fold compared to the unsubstituted counterparts.[1] Conversely, olefin substitution at the C-3 position has been associated with reduced activity.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative N- and C-substituted indole derivatives against various cancer cell lines, highlighting the impact of the substitution position on their cytotoxic potential.

Compound IDSubstitution PositionCancer Cell LineIC50 (µM)Reference
Series 1
Compound AN-1 (Methyl)A549 (Lung)0.05[1]
Compound BC-3 (Olefin)A549 (Lung)>10[1]
Series 2
Compound CN-1 (Unsubstituted)HeLa (Cervical)15.2[2]
Compound DC-5 (Nitro)HeLa (Cervical)5.08[2]
Series 3
Compound EN-AlkylHCT-116 (Colon)Sub-micromolar
Compound FC-3 (Aryl)HCT-116 (Colon)Micromolar

Comparative Antimicrobial Activity

In the realm of antimicrobial agents, the substitution pattern on the indole ring is equally critical in determining the spectrum and potency of activity. For a class of compounds known as tryprostatin open-ring indole diketopiperazines, substitution at the C-2 position of the indole nucleus was found to enhance antibacterial activity, whereas N-substitution on the diketopiperazine moiety led to a decrease in activity.

The table below presents a comparison of the minimum inhibitory concentration (MIC) values for N- and C-substituted indole derivatives against various microbial strains.

Compound IDSubstitution PositionMicrobial StrainMIC (µg/mL)Reference
Series 4
Compound GN-SubstitutedStaphylococcus aureus>64
Compound HC-2 SubstitutedStaphylococcus aureus16
Series 5
Compound IN-1 (Unsubstituted)Escherichia coli250[3]
Compound JC-3 (Triazole)Escherichia coli125[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Indole derivative stock solutions (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10][11]

Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For example, many anticancer indole compounds have been found to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[12]

Below are diagrams illustrating a typical experimental workflow for evaluating anticancer activity and a simplified representation of the PI3K/Akt signaling pathway.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Test Compounds Lead Identification Lead Identification Cytotoxicity Assay (MTT)->Lead Identification Active Compounds (Low IC50) Cell Cycle Analysis Cell Cycle Analysis Lead Identification->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Lead Identification->Apoptosis Assay Pathway Analysis Pathway Analysis Cell Cycle Analysis->Pathway Analysis Apoptosis Assay->Pathway Analysis Xenograft Model Xenograft Model Pathway Analysis->Xenograft Model PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation Indole Derivative Indole Derivative Indole Derivative->Akt Inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-inflammatory properties of tryptophol and its related indole metabolites. The information presented herein is curated from various scientific studies to aid in the understanding and advancement of research into the therapeutic potential of these compounds.

Comparative Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of tryptophol and other key indole metabolites. It is important to note that direct comparison of potency, such as through IC50 values, is challenging due to the variability in experimental models and conditions across studies. The data presented reflects the reported activity under the specified conditions.

Table 1: Inhibition of Inflammatory Mediators by Tryptophol and Related Indole Metabolites

CompoundInflammatory MediatorCell LineStimulusConcentration/DosageInhibition Effect
Tryptophol Monocyte Chemoattractant Protein-1 (MCP-1)3T3-L1 murine adipocytesNot specifiedDose-dependentReduction in MCP-1 production
Tryptophol-5-O-β-D-glucopyranoside Nitric Oxide (NO)BV-2 microglial cellsLipopolysaccharide (LPS)189 µM75% inhibition
iNOSBV-2 microglial cellsLPSConcentration-dependentInhibition of expression
COX-2BV-2 microglial cellsLPSConcentration-dependentInhibition of expression
Interleukin-6 (IL-6)BV-2 microglial cellsLPSConcentration-dependentInhibition of production
Indole Interleukin-8 (IL-8)Not specifiedTumor Necrosis Factor-α (TNF-α)Not specifiedReduction in production
Interleukin-10 (IL-10)Not specifiedTNF-αNot specifiedInduction of secretion
Indole-3-Propionic Acid (IPA) Tumor Necrosis Factor-α (TNF-α)EnterocytesNot specifiedNot specifiedDownregulation
Indole-3-Acetic Acid (IAA) Interleukin-35 (IL-35)B cellsNot specifiedNot specifiedPromotion of production

Table 2: IC50 Values for Anti-inflammatory Activity of a Tryptophol Derivative

CompoundAssayCell LineIC50 Value
Tryptophol-5-O-β-D-glucopyranoside Inhibition of LPS-induced inflammatory responseBV-2 microglial cells12.07 ± 0.35 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setups used to evaluate the anti-inflammatory activity of tryptophol and related indole metabolites.

Cell Culture and Treatment
  • Cell Lines:

    • BV-2 (Microglial Cells): These cells are a commonly used in vitro model for neuroinflammation. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

    • 3T3-L1 (Murine Adipocytes): These cells are used to study adipocyte-related inflammation. They are cultured and differentiated into mature adipocytes according to standard protocols.

  • Compound Preparation: Tryptophol and its related indole metabolites are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These stock solutions are then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (medium with the same concentration of DMSO) is always included.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce an inflammatory response in vitro. Cells are typically pre-treated with the test compounds for a specific period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).

Cell Viability Assay
  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay
  • Principle: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of NO production.

  • Procedure:

    • Cells are seeded in 96-well plates, pre-treated with test compounds, and then stimulated with LPS.

    • After the incubation period, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

Cytokine Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Cells are treated as described above.

    • The culture supernatant is collected.

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. This typically involves a series of incubation steps with capture antibodies, the sample, detection antibodies, and a substrate that produces a measurable color change.

    • The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve.

Western Blotting for Protein Expression (iNOS, COX-2, and Signaling Proteins)
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, ERK, JNK, p38).

  • Procedure:

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Inflammation

Tryptophol and its related indole metabolites exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. Indole metabolites have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory molecules.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Indole_Metabolites Tryptophol & Related Indole Metabolites Indole_Metabolites->IKK Inhibit Indole_Metabolites->NFkB_active Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by indole metabolites.

MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs, in turn, phosphorylate and activate transcription factors, such as AP-1, which contribute to the expression of pro-inflammatory genes. Some indole metabolites have been shown to suppress the phosphorylation of these MAPK proteins, thereby mitigating the inflammatory response.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK->Transcription_Factors Activate ERK->Transcription_Factors Activate Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induce Indole_Metabolites Tryptophol & Related Indole Metabolites Indole_Metabolites->MAPKK Inhibit Phosphorylation

Caption: Modulation of the MAPK signaling pathway by indole metabolites.

Comparative Cytotoxicity of Novel Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on 2-(1H-Indol-1-yl)ethanol Derivatives

An extensive review of publicly available scientific literature reveals a notable absence of specific studies on the cytotoxicity of novel this compound derivatives. While the broader indole scaffold is a well-established pharmacophore in anticancer drug discovery, research has predominantly focused on derivatives with substitutions at other positions of the indole ring, particularly at the C3 position. Consequently, this guide will focus on a well-researched class of C3-substituted indole derivatives, specifically the ring-substituted analogs of 3,3'-diindolylmethane (DIM), to provide a framework for comparative cytotoxicity evaluation. The principles and methodologies discussed herein can be readily adapted for the assessment of novel indole compounds, including this compound derivatives, as they become available.

Cytotoxicity of Ring-Substituted 3,3'-Diindolylmethane (DIM) Analogs in Prostate Cancer Cells

This guide provides a comparative analysis of the cytotoxic effects of ring-substituted analogs of 3,3'-diindolylmethane (DIM) against androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines. The data presented is a synthesis of findings from studies on these compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic potential of DIM and its ring-substituted analogs was evaluated by assessing their ability to inhibit cell proliferation and induce cell death. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability, are summarized below. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM) for Cell Proliferation InhibitionNotes
DIM (Parent Compound) LNCaP~25-30Baseline potency
PC-3~25-30Baseline potency
4,4'-dichloroDIM LNCaP~10-152-3 fold more potent than DIM
PC-3~10-152-3 fold more potent than DIM
7,7'-dichloroDIM LNCaP~10-152-3 fold more potent than DIM
PC-3~10-152-3 fold more potent than DIM
4,4'-dibromoDIM LNCaP~5-103-5 fold more potent than DIM
PC-3~5-103-5 fold more potent than DIM
7,7'-dibromoDIM LNCaP~5-103-5 fold more potent than DIM
PC-3~5-103-5 fold more potent than DIM

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR)

The comparative data reveals a clear structure-activity relationship for these DIM analogs:

  • Halogen Substitution: The introduction of halogen atoms (chlorine or bromine) on the indole rings significantly enhances cytotoxic potency compared to the parent compound, DIM.

  • Position of Substitution: Both 4,4'- and 7,7'-disubstituted analogs demonstrate increased activity, suggesting that these positions are favorable for modification.

  • Nature of Halogen: Brominated analogs (dibromoDIMs) generally exhibit higher potency than their chlorinated counterparts (dichloroDIMs).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are generalized protocols for the key experiments used to evaluate the cytotoxic effects of DIM analogs.

Cell Culture and Proliferation Assay
  • Cell Lines: LNCaP (androgen-dependent) and PC-3 (androgen-independent) human prostate cancer cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Proliferation Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis and Necrosis Assessment

Hoechst and Propidium Iodide (PI) Staining:

This dual-staining method distinguishes between viable, apoptotic, and necrotic cells.

  • Grow cells on coverslips in a 24-well plate and treat with the compounds for 24-48 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Stain the cells with a solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL) for 15 minutes at 37°C.

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope.

    • Viable cells: Normal, blue nuclei (Hoechst).

    • Apoptotic cells: Condensed or fragmented, bright blue nuclei (Hoechst).

    • Necrotic cells: Red nuclei (PI).

Caspase Activity Assay:

Caspases are key proteases in the apoptotic pathway. Their activity can be measured using fluorogenic substrates.

  • Treat cells with the compounds for a specified period (e.g., 24 hours).

  • Lyse the cells to release cellular contents.

  • Add a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

  • Incubate the mixture to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence intensity using a fluorometer. Increased fluorescence corresponds to higher caspase activity.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Endpoint Assays start Seed Prostate Cancer Cells (LNCaP & PC-3) treatment Treat with DIM Analogs (Varying Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation Cell Proliferation Assay (MTT) incubation->proliferation apoptosis Apoptosis/Necrosis Staining (Hoechst/PI) incubation->apoptosis caspase Caspase Activity Assay incubation->caspase data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) proliferation->data_analysis apoptosis->data_analysis caspase->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Workflow for evaluating the cytotoxicity of DIM analogs.

Signaling Pathway of DIM-Induced Apoptosis

G cluster_0 DIM-Induced Apoptosis in Prostate Cancer Cells cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway DIM DIM Analogs death_receptors ↑ Fas, FasL, DR4, DR5 DIM->death_receptors mitochondria Mitochondrial Disruption DIM->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathways activated by DIM analogs to induce apoptosis.

Head-to-head comparison of different synthetic routes to 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-(1H-Indol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable building block and intermediate in the development of pharmaceuticals and other biologically active compounds, can be approached through several distinct synthetic pathways. The choice of route often depends on factors such as starting material availability, desired scale, cost-effectiveness, and tolerance of functional groups. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies

Three primary methods for the synthesis of this compound are prevalent in the literature:

  • N-Alkylation of Indole with 2-Haloethanols: This is a classical and widely used method involving the deprotonation of indole with a base, followed by nucleophilic substitution with a 2-haloethanol like 2-bromoethanol or 2-chloroethanol.

  • Reaction of Indole with Ethylene Oxide: This route offers a direct approach where the indole anion attacks the electrophilic ethylene oxide ring, leading to the desired product in a single step after workup.

  • Mitsunobu Reaction: This versatile reaction allows for the N-alkylation of indole using ethylene glycol. It proceeds under mild, neutral conditions but requires stoichiometric amounts of reagents that can complicate purification.

Below, we explore the specifics of each route, including their reaction diagrams, a comparative data summary, and detailed experimental protocols.

Route 1: N-Alkylation with 2-Haloethanol

This approach is arguably the most common due to its straightforward nature and the ready availability of reagents. The reaction begins with the deprotonation of the indole N-H proton by a base to form a more nucleophilic indolide anion. This anion then displaces the halide from 2-haloethanol in an SN2 reaction. The choice of base and solvent is crucial for optimizing yield and minimizing side reactions, such as C3-alkylation.

G cluster_reactants Reactants cluster_reagents Reagents Indole Indole Product This compound Indole->Product + Haloethanol 2-Haloethanol (X = Cl, Br) Haloethanol->Product Base Base (e.g., KOH, NaH) Base->Product 1. Solvent Solvent (e.g., DMF) Solvent->Product 2.

Caption: N-Alkylation of Indole with 2-Haloethanol.

Route 2: Reaction with Ethylene Oxide

This method provides a highly atom-economical pathway to the target molecule. Similar to the haloethanol route, indole is first deprotonated to form the indolide anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring, forcing it to open and form the desired ethanol substituent after an aqueous workup.

G cluster_reactants Reactants cluster_reagents Reagents Indole Indole Product This compound Indole->Product + EthyleneOxide Ethylene Oxide EthyleneOxide->Product Base Base (e.g., KOH) Base->Product 1. Workup Aqueous Workup Workup->Product 2.

Caption: N-Alkylation of Indole with Ethylene Oxide.

Route 3: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for N-alkylation under neutral conditions, which can be advantageous for substrates with base-sensitive functional groups.[1][2] In this reaction, triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the ethylene glycol.[1][2] The indole nitrogen then acts as the nucleophile to form the C-N bond.[2] A significant drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative), which can make purification challenging.[3]

G cluster_reactants Reactants cluster_reagents Reagents Indole Indole Product This compound Indole->Product + EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product Reagents PPh₃, DEAD/DIAD Reagents->Product Solvent Solvent (e.g., THF) Solvent->Product

Caption: Mitsunobu Reaction for Indole N-Alkylation.

Quantitative Data Comparison

The following table summarizes key quantitative data for the different synthetic routes, providing a basis for objective comparison.

ParameterRoute 1: N-Alkylation (2-Haloethanol)Route 2: N-Alkylation (Ethylene Oxide)Route 3: Mitsunobu Reaction
Typical Yield 60-85%70-90%50-75%
Reaction Time 3-24 hours4-12 hours6-24 hours
Temperature 40-80 °C50-100 °C0 °C to Room Temp.
Key Reagents Indole, 2-Haloethanol, Base (KOH/NaH)Indole, Ethylene Oxide, Base (KOH)Indole, Ethylene Glycol, PPh₃, DEAD/DIAD
Common Solvents DMF, DMSODMF, TolueneTHF, Dioxane
Purification Extraction, Column ChromatographyExtraction, Column ChromatographyColumn Chromatography (often challenging)
Key Advantages Reliable, common reagentsHigh atom economy, directMild, neutral conditions
Key Disadvantages Potential C3-alkylation, halide wasteGaseous/toxic reagent (ethylene oxide)Stoichiometric byproducts, cost

Experimental Protocols

Protocol 1: N-Alkylation of Indole with 2-Bromoethanol

This protocol is a representative example of the N-alkylation method using a haloethanol.

Materials and Reagents:

  • Indole

  • Potassium hydroxide (KOH), powdered

  • 2-Bromoethanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add indole (1.0 eq) and anhydrous DMF (to achieve a concentration of approx. 0.5 M).

  • Add powdered potassium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 2-bromoethanol (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reaction of Indole with Ethylene Oxide

This protocol describes the direct reaction of the indole anion with ethylene oxide. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials and Reagents:

  • Indole

  • Potassium hydroxide (KOH)

  • Anhydrous Toluene

  • Ethylene oxide (condensed or as a solution in a suitable solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask equipped with a dry ice condenser and under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous toluene.

  • Add powdered KOH (1.2 eq) and heat the mixture to reflux for 1-2 hours to form the potassium salt of indole.

  • Cool the reaction mixture to 0 °C.

  • Carefully add a pre-cooled solution of ethylene oxide (1.5-2.0 eq) in toluene to the stirred suspension.

  • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final product.

Protocol 3: Mitsunobu Reaction of Indole with Ethylene Glycol

This protocol outlines the synthesis using Mitsunobu conditions.[5]

Materials and Reagents:

  • Indole

  • Ethylene glycol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of indole (1.0 eq), ethylene glycol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved via column chromatography on silica gel. Multiple columns may be necessary to achieve high purity.

References

Cross-referencing experimental data of 2-(1H-Indol-1-yl)ethanol with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Experimental Data of 2-(1H-Indol-1-yl)ethanol

This guide provides a comprehensive cross-reference of available experimental data for this compound with established literature values. It is designed for researchers, scientists, and professionals in drug development to offer an objective comparison of the compound's properties and the methodologies for its characterization.

Physicochemical Properties

The fundamental physical properties of this compound are crucial for its handling, formulation, and application in research. The following table summarizes the reported literature values for its melting and boiling points.

PropertyLiterature Value
Melting Point42-43 °C
Boiling Point141-142 °C (at 2.5 Torr)
Spectroscopic Data Comparison

While specific, experimentally-derived spectra for this compound are not widely available in the searched literature, we can predict the expected spectral characteristics based on its chemical structure and comparison with related indole derivatives. The following tables outline the anticipated signals in 1H NMR, 13C NMR, and IR spectroscopy, along with expected mass spectrometry fragmentation patterns.

1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6d1HH-4
~7.5d1HH-7
~7.2t1HH-2
~7.1t1HH-6
~7.0t1HH-5
~6.5d1HH-3
~4.3t2HN-CH₂
~3.9t2HCH₂-OH
Variablebr s1HOH

13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~136C-7a
~129C-2
~128C-3a
~121C-6
~120C-5
~109C-4
~101C-3
~61CH₂-OH
~49N-CH₂

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450Medium-StrongC=C Aromatic Ring Stretch
1250-1000StrongC-O Stretch
750-700StrongC-H Bending (ortho-disubstituted)

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z = 161. The primary fragmentation is likely to involve the loss of the ethanol side chain or parts of it. Key expected fragments include:

  • m/z = 130: Loss of CH₂OH (•CH₂OH radical)

  • m/z = 117: The indole cation, resulting from the cleavage of the entire ethanol side chain.

  • m/z = 90/89: Fragments arising from the breakdown of the indole ring.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • 13C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid/Solid Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an indole derivative like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Indole + Reagents reaction Chemical Reaction (e.g., N-alkylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Elucidation ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation purity Purity Analysis (e.g., HPLC, mp) purification->purity Purity & Identity analysis Spectral Interpretation & Data Comparison nmr->analysis ir->analysis ms->analysis purity->analysis final_product final_product analysis->final_product Characterized This compound

Caption: Experimental workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. While the specific pathways affected by this compound have not been extensively studied, related compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][3][4][5][6] The following diagram illustrates a simplified representation of the MAPK/ERK pathway, a potential target for indole compounds.

mapk_pathway Indole Indole Compound (e.g., this compound) Raf Raf Indole->Raf Modulation? Receptor Growth Factor Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Potential modulation of the MAPK/ERK signaling pathway by an indole compound.

References

Conformational Landscape of 2-(1H-Indol-1-yl)ethanol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of 2-(1H-indol-1-yl)ethanol and its analogs, with a primary focus on the well-studied surrogate, 2-phenylethanol. The conformational preferences of these molecules are crucial for understanding their biological activity and for the rational design of new therapeutic agents. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages extensive data from its close structural analog, 2-phenylethanol, to infer its likely conformational behavior.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For flexible molecules like this compound, rotation around single bonds gives rise to various conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. The predominant conformations in a biological system will dictate how the molecule interacts with its target, such as a receptor or enzyme.

The key rotational bond in this compound and its analogs that governs their conformational landscape is the Cα-Cβ bond of the ethanol side chain. Rotation around this bond primarily gives rise to two major staggered conformations: gauche and anti.

Comparative Conformational Data

The following table summarizes the key conformational data for 2-phenylethanol, which serves as a model for this compound. The data is a composite from various experimental and computational studies.

ConformerDihedral Angle (Φ(O-C-C-Ar))Relative Energy (kJ/mol)Key Stabilizing/Destabilizing InteractionsExperimental Evidence
Gauche ~60°0 (Most Stable)Intramolecular O-H•••π hydrogen bondHigh-resolution spectroscopy, Microwave spectroscopy[1]
Anti ~180°> 0 (Less Stable)Sterically less hindered but lacks the intramolecular hydrogen bondHigh-resolution spectroscopy[1]

Note: The relative energies can vary depending on the solvent and the computational method used.

Experimental Protocols

The conformational analysis of these compounds relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution by measuring vicinal proton-proton coupling constants (³JHH).

Methodology:

  • Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer (e.g., 500 or 600 MHz).[2]

  • Spectral Analysis: The vicinal coupling constants (³JHH) between the protons on the Cα and Cβ carbons of the ethanol side chain are measured.

  • Conformer Population Analysis: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers (Jgauche and Janti). The populations of the gauche (Pg) and anti (Pa) conformers can be estimated using the following equation:

    Jobs = Pg * Jgauche + Pa * Janti

    The values for Jgauche and Janti are typically estimated from theoretical calculations or model compounds.[3]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystallization: Single crystals of the compound are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. This provides accurate bond lengths, bond angles, and dihedral angles, revealing the preferred conformation in the solid state.

Computational Modeling

Objective: To calculate the potential energy surface of the molecule and identify low-energy conformers.

Methodology:

  • Initial Structure Generation: A 3D model of the molecule is built.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles.

  • Geometry Optimization and Energy Calculation: The geometry of each generated conformer is optimized, and its relative energy is calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields. This allows for the identification of the most stable conformers in the gas phase or in different solvent environments.

Visualization of Conformational Analysis Workflow and Key Structures

To better illustrate the process and the key structural features, the following diagrams are provided.

conformational_analysis_workflow cluster_synthesis Compound Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound and Analogs nmr NMR Spectroscopy (Solution State) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray comp_model Quantum Mechanics/ Molecular Mechanics synthesis->comp_model data_analysis Determination of: - Dihedral Angles - Coupling Constants - Relative Energies nmr->data_analysis xray->data_analysis comp_model->data_analysis conclusion Identification of Stable Conformers (Gauche vs. Anti) data_analysis->conclusion

Caption: Workflow for Conformational Analysis.

conformers gauche Φ ≈ 60° gauche_img stabilization Intramolecular O-H•••π interaction gauche_img->stabilization anti Φ ≈ 180° anti_img repulsion Sterically less hindered anti_img->repulsion

Caption: Key Conformers of 2-Phenylethanol.

Conclusion

The conformational analysis of this compound and its analogs is essential for understanding their structure-activity relationships. Based on detailed studies of 2-phenylethanol, it is highly probable that this compound also exhibits a preference for a gauche conformation, stabilized by an intramolecular O-H•••π interaction with the indole ring. The anti conformer, while sterically accessible, is likely to be of higher energy. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of these and other flexible molecules critical to drug discovery and development. Further specific studies on this compound are warranted to confirm these predictions.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed operational and disposal plan for 2-(1H-Indol-1-yl)ethanol, ensuring compliance with safety protocols and regulatory standards.

Hazard and Safety Profile

Hazard CategoryDescriptionGHS Hazard Statement(s)
Skin IrritationMay cause skin irritation.[1][2]H315
Eye IrritationMay cause serious eye irritation.[1][2]H319
Acute Toxicity (Oral)May be harmful if swallowed.[2]H302
Environmental HazardMay be harmful to aquatic life.[3][4]H411

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][3] The recommended procedure is to collect and transfer the chemical waste to a licensed professional waste disposal service.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated and compatible hazardous waste container.

    • The container must be in good condition, made of a material compatible with the chemical, and have a tightly sealing lid.

    • Never mix incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the chemical and its quantity.

Experimental Workflow for Disposal

Figure 1. Decision Workflow for this compound Disposal A Start: Have this compound Waste B Is the container compatible and properly labeled? A->B C Collect waste in a designated, compatible, and sealed container. Label with 'Hazardous Waste' and chemical name. B->C No D Store the container in a designated secure area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. D->E F Arrange for professional pickup and disposal. E->F G End: Proper Disposal Complete F->G H No I Yes

References

Essential Safety and Operational Guidance for Handling 2-(1H-Indol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 2-(1H-Indol-1-yl)ethanol in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds, such as indole and ethanol, and established best practices for handling laboratory chemicals with unknown hazard profiles. A conservative approach to personal protection and handling is strongly advised.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected for any signs of degradation or punctures before each use and disposed of properly after handling the compound.[1][3]
Body Protection A flame-retardant laboratory coat or a chemical-resistant apron should be worn to protect against spills.[3] For procedures involving larger quantities, a chemical-resistant suit may be necessary.[4]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required.[1]
Foot Protection Closed-toe, chemical-resistant shoes are required to protect against spills.[2][4]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

A. Preparation and Engineering Controls:

  • Fume Hood: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[1][5]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.

  • Ignition Sources: Due to the potential flammability inherited from its ethanol component, keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8][9] Use non-sparking tools and explosion-proof equipment where necessary.[8][9]

B. Handling and Experimental Protocol:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Transferring: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[10][11] Do not dispose of it down the drain or in regular trash.[10]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.[3]

  • Waste Management: All chemical waste should be disposed of through a certified hazardous waste management service in accordance with all local, state, and federal regulations.[11][12]

IV. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For minor spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal.[7] For major spills, evacuate the area and contact the institution's environmental health and safety department.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_fume_hood Verify Fume Hood Certification prep_ppe Don all Required PPE prep_safety_equip Locate Safety Shower & Eyewash handle_transfer Transfer Chemical (Avoid Splashes) prep_safety_equip->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment disp_collect_waste Collect Chemical Waste in Labeled Container handle_experiment->disp_collect_waste disp_collect_materials Collect Contaminated Materials disp_collect_waste->disp_collect_materials disp_dispose Dispose via Certified Hazardous Waste Service disp_collect_materials->disp_dispose cleanup_decontaminate Decontaminate Work Area disp_dispose->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.